molecular formula C11H22O2 B1282381 2-Ethyl-2-methyloctanoic acid CAS No. 31199-56-1

2-Ethyl-2-methyloctanoic acid

Cat. No.: B1282381
CAS No.: 31199-56-1
M. Wt: 186.29 g/mol
InChI Key: QJPPPIFMLKUMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methyloctanoic acid is a branched-chain fatty acid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Its structure, represented by the SMILES notation CCCCCCC(C(=O)O)(CC)C, features a carbon chain substituted with both ethyl and methyl groups at the second carbon, which influences its physical properties and reactivity . This compound is primarily utilized in research and development, serving as a key synthetic intermediate or building block in organic synthesis, materials science, and the development of specialty chemicals such as lubricants and polymers. The steric hindrance introduced by its branched alkyl chain is of particular interest for studying structure-activity relationships and tuning the properties of resulting compounds. As a supplier, we provide this chemical for Research Use Only, and it is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use. For comprehensive details, including safety information and specifications, please consult the available product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-methyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPPPIFMLKUMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522967
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31199-56-1
Record name 2-Ethyl-2-methyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly within the demanding landscape of drug discovery and development. This guide is crafted to provide not just a collection of data points on 2-Ethyl-2-methyloctanoic acid, but a cohesive narrative that explains the why behind its properties and experimental methodologies. The structure of this document is intentionally fluid, designed to mirror the logical progression of scientific inquiry—from fundamental identification and synthesis to detailed characterization and potential application. Every piece of information is presented to be self-validating, grounded in established chemical principles and supported by authoritative references. This guide aims to be a trusted resource, empowering researchers to leverage the unique characteristics of 2-Ethyl-2-methyloctanoic acid in their work.

Section 1: Chemical Identity and Physicochemical Properties

Core Identification

2-Ethyl-2-methyloctanoic acid is a branched-chain carboxylic acid. Its structure features a chiral center at the C2 position, substituted with both an ethyl and a methyl group. This seemingly simple structural motif has significant implications for its physical and biological properties.

  • CAS Number: 31199-56-1[1]

  • Molecular Formula: C₁₁H₂₂O₂[1]

  • IUPAC Name: 2-Ethyl-2-methyloctanoic acid[1]

Physicochemical Characteristics

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For 2-Ethyl-2-methyloctanoic acid, these properties are influenced by the interplay of the polar carboxylic acid head and the nonpolar, branched alkyl tail.

PropertyValueSource
Molecular Weight 186.29 g/mol PubChem[1]
XLogP3 4.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 7PubChem[1]
Exact Mass 186.161979940 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

The calculated XLogP3 value of 4.1 suggests that 2-Ethyl-2-methyloctanoic acid is a lipophilic molecule, a characteristic that will govern its solubility and interaction with biological membranes. The presence of a single hydrogen bond donor and two acceptors in the carboxylic acid group provides a handle for specific interactions with biological targets.

Section 2: Synthesis and Manufacturing

The synthesis of α,α-disubstituted carboxylic acids like 2-Ethyl-2-methyloctanoic acid requires a strategy that allows for the controlled introduction of two different alkyl groups at the α-position. While specific literature on the synthesis of 2-Ethyl-2-methyloctanoic acid is not abundant, established organic chemistry principles point to several viable routes.

Proposed Synthetic Pathway: Alkylation of an Enolate

A robust and versatile method for the synthesis of α,α-disubstituted carboxylic acids is the sequential alkylation of an ester enolate, followed by hydrolysis.

Synthesis of 2-Ethyl-2-methyloctanoic acid ester Ethyl Octanoate enolate1 Enolate Intermediate 1 ester->enolate1 1. LDA, THF, -78 °C lda LDA (Lithium diisopropylamide) meI Methyl Iodide etI Ethyl Iodide h3o H3O+ / H2O (Acid Hydrolysis) methyl_ester Ethyl 2-methyloctanoate enolate1->methyl_ester 2. Methyl Iodide enolate2 Enolate Intermediate 2 methyl_ester->enolate2 3. LDA, THF, -78 °C ethyl_methyl_ester Ethyl 2-ethyl-2-methyloctanoate enolate2->ethyl_methyl_ester 4. Ethyl Iodide product 2-Ethyl-2-methyloctanoic acid ethyl_methyl_ester->product 5. H3O+, Heat

Caption: Proposed synthetic workflow for 2-Ethyl-2-methyloctanoic acid.

Step-by-Step Methodology:

  • Enolate Formation (Step 1): Ethyl octanoate is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF). The LDA selectively deprotonates the α-carbon to form the corresponding enolate. The choice of a bulky base like LDA is crucial to prevent nucleophilic attack at the ester carbonyl.

  • First Alkylation (Step 2): The enolate is then quenched with an electrophile, in this case, methyl iodide. This introduces the methyl group at the α-position, yielding ethyl 2-methyloctanoate.

  • Second Enolate Formation (Step 3): The process is repeated. The mono-alkylated ester is treated with another equivalent of LDA to form a new enolate at the now less acidic α-position.

  • Second Alkylation (Step 4): The second enolate is reacted with ethyl iodide to introduce the ethyl group, resulting in ethyl 2-ethyl-2-methyloctanoate.

  • Hydrolysis (Step 5): The final step involves the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating with an aqueous acid solution (e.g., HCl or H₂SO₄).

Self-Validating System: Each step of this synthesis can be monitored by standard analytical techniques. Thin-layer chromatography (TLC) can be used to follow the disappearance of starting materials and the appearance of products. The intermediates and the final product can be purified by column chromatography and their structures confirmed by NMR and mass spectrometry.

Alternative Synthetic Approach: Carbonylation of an Alkene

An alternative industrial approach for the synthesis of branched carboxylic acids involves the carbonylation of alkenes in the presence of a strong acid catalyst, followed by hydrolysis. A patent for the synthesis of the similar compound 2-ethyl-2-methylbutanoic acid describes reacting 3-methyl-2-pentene with carbon monoxide in the presence of an acid catalyst, followed by the addition of water.[2] A similar strategy could be envisioned for 2-Ethyl-2-methyloctanoic acid, likely starting from an appropriately substituted decene isomer.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-Ethyl-2-methyloctanoic acid. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple overlapping alkyl signals. Key diagnostic signals would include a triplet for the terminal methyl group of the hexyl chain, a broad singlet for the carboxylic acid proton, and characteristic multiplets for the ethyl and methyl groups at the C2 position.

  • ¹³C NMR: The carbon NMR spectrum would provide unambiguous evidence for the carbon skeleton. A key signal would be the downfield resonance of the carbonyl carbon of the carboxylic acid. The quaternary carbon at the C2 position would also have a characteristic chemical shift. PubChem provides some ¹³C NMR data for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 2-Ethyl-2-methyloctanoic acid would likely exhibit a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would be characterized by losses of the ethyl and methyl groups, as well as cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyl-2-methyloctanoic acid will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, and a strong C=O stretching absorption will appear around 1710 cm⁻¹.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable for assessing the purity of 2-Ethyl-2-methyloctanoic acid. For GC analysis, derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be necessary. Reverse-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) can also be used for purity determination.

Section 4: Applications in Drug Development

The carboxylic acid moiety is a common feature in many approved drugs. Branched-chain carboxylic acids, such as 2-Ethyl-2-methyloctanoic acid, offer unique properties that can be exploited in drug design.

Role as a Pharmacophore

The carboxylic acid group can act as a key interacting group with biological targets, forming hydrogen bonds and ionic interactions with amino acid residues in protein binding sites. The branched alkyl chain of 2-Ethyl-2-methyloctanoic acid provides a lipophilic scaffold that can be tailored to fit into hydrophobic pockets of target proteins.

Modulation of Physicochemical Properties

The introduction of a branched alkyl chain can significantly impact the physicochemical properties of a drug candidate. The lipophilicity of 2-Ethyl-2-methyloctanoic acid can enhance membrane permeability and oral absorption. The branching at the α-position can also provide steric hindrance, potentially protecting the carboxylic acid from metabolic degradation.

DrugDev_Logic Core 2-Ethyl-2-methyloctanoic Acid Prop_Lip Lipophilicity (XLogP ~4.1) Core->Prop_Lip Prop_Steric Steric Hindrance (α,α-disubstitution) Core->Prop_Steric Prop_Hbond H-Bonding Moiety (Carboxylic Acid) Core->Prop_Hbond Cons_Perm Enhanced Membrane Permeability Prop_Lip->Cons_Perm Cons_Stab Increased Metabolic Stability Prop_Steric->Cons_Stab Cons_Bind Specific Target Binding Prop_Hbond->Cons_Bind App_Oral Improved Oral Bioavailability Cons_Perm->App_Oral App_PK Favorable Pharmacokinetics Cons_Stab->App_PK App_PD Modulated Pharmacodynamics Cons_Bind->App_PD

Caption: Logical relationships in the drug development context.

Section 5: Safety and Handling

While specific toxicological data for 2-Ethyl-2-methyloctanoic acid is limited, information from structurally related compounds, such as 2-ethylhexanoic acid, can provide guidance on its potential hazards and safe handling procedures.

Potential Hazards

Based on data for similar branched-chain carboxylic acids, 2-Ethyl-2-methyloctanoic acid may cause skin and eye irritation.[3] It is also important to consider the potential for reproductive toxicity, as this has been noted for 2-ethylhexanoic acid.[4]

Recommended Handling Practices
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

References

  • PubChem. Compound Summary for CID 13156776, 2-Ethyl-2-methyloctanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 22371652, 4-Ethyl-2-methyloctanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Columbus Chemical Industries, Inc. 2-Ethylhexanoic Acid - Safety Data Sheet. [Link]

Sources

Strategic Sourcing and Validation of 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 27233-28-7 | Formula: C₁₁H₂₂O₂ | Molecular Weight: 186.29 g/mol [1]

Executive Summary

2-Ethyl-2-methyloctanoic acid is a highly specialized, sterically hindered carboxylic acid belonging to the "Neo-acid" class.[1] Unlike linear fatty acids, its quaternary alpha-carbon renders it exceptionally resistant to hydrolytic and enzymatic degradation.[1] This structural resilience makes it a critical building block in the synthesis of metabolically stable pharmaceuticals, high-performance lubricants, and polymerization initiators.[1]

Critical Warning: Do not confuse this compound with 2-Ethylhexanoic acid (CAS 149-57-5) .[1] While chemically related, 2-ethylhexanoic acid lacks the quaternary center and possesses significantly different toxicological and reactivity profiles.[1]

Part 1: Chemical Profile & Critical Attributes[1]

The value of 2-Ethyl-2-methyloctanoic acid lies in its steric bulk .[1] In drug design, incorporating this moiety can block metabolic hotspots, specifically preventing


-oxidation and hindering esterase activity if used as a prodrug handle.[1]
AttributeSpecificationDrug Development Implication
Alpha-Carbon Quaternary (

)
Blocks

-proton abstraction; prevents racemization.[1]
Hydrophobicity LogP ~ 4.1High lipophilicity; enhances membrane permeability.[1]
Metabolic Stability HighResistant to P450 oxidation at the

-position.[1]
Boiling Point ~260°C (Predicted)High thermal stability for process chemistry.[1]

Part 2: Sourcing Landscape[1]

The commercial supply of CAS 27233-28-7 is bifurcated. It is rarely available as a bulk commodity in >98% isomeric purity.[1] Industrial "Neoundecanoic acid" is typically a mixture of isomers.[1] For pharmaceutical R&D, sourcing requires distinguishing between Technical Grade Mixtures and Isomer-Pure Standards .[1]

Sourcing Decision Matrix

SourcingMatrix Start Sourcing Requirement Scale Required Scale? Start->Scale Purity Isomeric Purity Critical? Scale->Purity < 1kg (R&D) Bulk Commodity Supplier (ExxonMobil, Shell Chemicals) Scale->Bulk > 1 Ton (Industrial) Purity->Bulk No (General Reagent) Catalog Fine Chemical Supplier (TRC, Ambeed, Enamine) Purity->Catalog Yes (SAR Studies) Mixture Product: Neoundecanoic Acid (Isomeric Mixture) Bulk->Mixture CRO Custom Synthesis CRO (WuXi, BOC Sciences) Catalog->CRO Stock Unavailable Pure Product: 2-Ethyl-2-methyloctanoic acid (>97% Single Isomer) Catalog->Pure

Figure 1: Decision matrix for sourcing based on purity and scale requirements.

Recommended Suppliers (Verified Tiers)
  • Tier 1: Reference Standards (High Purity >97%)

    • Toronto Research Chemicals (TRC): Lists the compound (Cat# TRC-B441180).[1] Primary source for analytical standards.[1]

    • Ambeed: Often stocks building blocks for SAR studies.

    • PubChem Vendors: Aggregates current stock availability from niche vendors.[1]

  • Tier 2: Custom Synthesis (Bulk Scale-up)

    • If multi-kilogram quantities of the single isomer are required, catalog suppliers will be insufficient.[1] You must engage a CRO (e.g., BOC Sciences, WuXi AppTec) to perform the synthesis described in Part 4.[1]

Part 3: Quality Assurance & Analytical Validation[1]

Trusting a label is insufficient for quaternary acids.[1] Isomeric impurities (e.g., 2-ethyl-3-methyloctanoic acid) are difficult to separate and can alter biological data.[1]

Analytical Workflow

Protocol 1: GC-FID Purity Check

  • Objective: Detect isomeric impurities.

  • Column: DB-5ms or equivalent (Non-polar, 30m x 0.25mm).[1]

  • Carrier: Helium @ 1.2 mL/min.[1]

  • Temp Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Retention: Kovats Index approx 1224.[1]

  • Acceptance Criteria: Single peak >98% area integration.

Protocol 2:


C-NMR Structural Verification 
  • Objective: Confirm quaternary carbon.

  • Solvent: CDCl

    
    .[1]
    
  • Diagnostic Signal: Look for the quaternary carbon signal around 45-50 ppm .[1] A methine signal (CH) in this region indicates contamination with a tertiary acid (less sterically hindered).[1]

Part 4: Synthesis (The "Make" Option)[1]

If commercial stock is unavailable or cost-prohibitive, the synthesis of 2-ethyl-2-methyloctanoic acid can be performed via Malonic Ester Synthesis .[1] This route guarantees the specific isomer, unlike the industrial Koch reaction which produces mixtures.[1]

Synthetic Pathway[1][2]

Synthesis SM Diethyl Ethylmalonate Step1 1. NaH / THF 2. 1-Bromohexane SM->Step1 Inter1 Dialkyl Malonate Intermediate Step1->Inter1 Step2 1. NaH / THF 2. Methyl Iodide Inter1->Step2 Inter2 Quaternary Diester Step2->Inter2 Step3 1. KOH / EtOH (Hydrolysis) 2. Heat / -CO2 (Decarboxylation) Inter2->Step3 Product 2-Ethyl-2-methyloctanoic Acid Step3->Product

Figure 2: Stepwise synthesis via double alkylation of diethyl malonate to ensure quaternary center formation.

Detailed Methodology
  • Alkylation 1: React diethyl ethylmalonate with sodium hydride (NaH) in THF, followed by the addition of 1-bromohexane. This installs the long chain.[1]

  • Alkylation 2: React the intermediate with NaH and Methyl Iodide (MeI). This creates the critical quaternary center.[1]

  • Hydrolysis & Decarboxylation: Reflux with ethanolic KOH to form the dicarboxylate, followed by acidification and heating (

    
    C) to drive off CO
    
    
    
    , yielding the target acid.[1]

Part 5: Applications in Drug Development[1]

Metabolic Blocking (The "Neo" Effect)

The primary utility of CAS 27233-28-7 is as a metabolic shield.[1] In drug molecules susceptible to rapid


-oxidation or ester hydrolysis, substituting a linear chain with this branched acid can increase half-life (

) by 300-500%.[1]
Prodrug Moiety

Esterifying a drug with 2-ethyl-2-methyloctanoic acid creates a highly stable prodrug.[1] The steric bulk slows down esterase cleavage, allowing for:

  • Sustained release profiles.[1]

  • Protection of the active drug during "First Pass" metabolism.[1]

Metal Extraction

Similar to Neodecanoic acid, this specific isomer is used in solvent extraction processes for recovering metals (Cobalt, Nickel) from aqueous solutions, where the branched structure improves solubility in organic kerosene diluents.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13156776, 2-Ethyl-2-methyloctanoic acid. Retrieved from [Link]

  • Fefer, M. (1978).[1] Neo Acids: Synthetic Highly Branched Fatty Acids.[1] Journal of the American Oil Chemists' Society.[1] (Contextual grounding for Neo-acid stability).

  • Google Patents. (1996).[1] EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid.[1] (Analogous synthesis methodology for alpha-quaternary acids). Retrieved from

Sources

Technical Deep Dive: 2-Ethyl-2-methyloctanoic Acid in Next-Gen Synthetic Lubricants and Functional Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Neo" Advantage[1]

2-Ethyl-2-methyloctanoic acid (CAS 31199-56-1) represents a specific, high-purity isomer within the class of "neo-acids" (tri-alkyl acetic acids). Unlike generic neodecanoic acid mixtures, this C11 isomer offers a defined molecular weight (186.29 g/mol ) and a precise steric architecture.

For the lubricant industry, this molecule is a critical building block for Polyol Ester (POE) base stocks used in aviation turbines and refrigeration compressors. Its defining feature is the quaternary


-carbon , which creates a "steric umbrella," shielding the ester linkage from hydrolytic attack and oxidative degradation.

For drug development professionals, this molecule serves as a lipophilic carrier. Its resistance to metabolic hydrolysis makes it an ideal ligand for platinum-based chemotherapeutics, enhancing bioavailability and retention time in lipid bilayers.

Molecular Architecture & Mechanistic Insight

The performance of 2-Ethyl-2-methyloctanoic acid is dictated by its structure. Unlike linear fatty acids (e.g., lauric acid), the


-carbon is bonded to four non-hydrogen substituents: the carboxyl group, a methyl group, an ethyl group, and a hexyl chain.
The Steric Shielding Mechanism

In synthetic esters, the primary failure mode is hydrolysis:



In linear esters, the carbonyl carbon is accessible to nucleophilic attack by water. In esters of 2-Ethyl-2-methyloctanoic acid, the bulky ethyl and methyl groups at the


-position create a high energy barrier for the formation of the tetrahedral intermediate required for hydrolysis. This is the Newman Projection Effect : the alkyl tails lock into a conformation that blocks the trajectory of incoming nucleophiles.
Visualization of Stability Logic

StericShielding Linear Linear Fatty Acid (n-C10) Attack Nucleophilic Attack (H2O / OH-) Linear->Attack High Accessibility Neo 2-Ethyl-2-methyloctanoic Acid (Neo-C11) Neo->Attack Steric Hindrance Transition Tetrahedral Intermediate Attack->Transition Low Activation Energy Stable Intact Ester (High Performance) Attack->Stable High Activation Energy Hydrolysis Ester Hydrolysis (Acid + Alcohol) Transition->Hydrolysis

Figure 1: Logical flow comparing the hydrolytic susceptibility of linear vs. neo-acid esters. The neo-structure effectively blocks the transition state formation.

Application Domain A: Synthetic Lubricant Base Stocks

The primary application of 2-Ethyl-2-methyloctanoic acid is the synthesis of hindered polyol esters . By reacting this acid with polyols like Pentaerythritol (PE) or Trimethylolpropane (TMP), we create base stocks that survive extreme environments (e.g., jet engines operating at >200°C).

Experimental Protocol: High-Yield Esterification

Note: This protocol utilizes an azeotropic distillation method to drive equilibrium.

Reagents:

  • 2-Ethyl-2-methyloctanoic acid (3.05 molar eq. per hydroxyl group).[1][2][3][4][5]

  • Trimethylolpropane (TMP) (1.0 molar eq.).

  • Catalyst: Tin(II) Oxalate (0.05 wt%).

  • Solvent: Xylene (Entrainer).

Workflow:

  • Charge: Load TMP and Xylene into a 4-neck round-bottom flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer.

  • Heat: Raise temperature to 140°C. Add Catalyst.

  • Addition: Add 2-Ethyl-2-methyloctanoic acid dropwise over 60 minutes to control exotherm.

  • Reflux: Ramp temperature to 210°C. Monitor water collection in the Dean-Stark trap.

  • Vacuum Stripping: Once Acid Value (AV) < 1.0 mg KOH/g, apply vacuum (5 mmHg) at 220°C to strip excess acid.

  • Filtration: Cool to 80°C and filter through activated alumina to remove catalyst residues.

Performance Data: Neo vs. Linear Comparison

The following table contrasts a TMP ester made with 2-Ethyl-2-methyloctanoic acid against a standard TMP-Caprate (Linear C10).

PropertyTest MethodTMP-Linear C10TMP-Neo C11 (2-Et-2-Me)Impact
Viscosity @ 40°C ASTM D44518.5 cSt24.2 cStBranching increases film thickness.
Viscosity Index ASTM D2270145115Slight penalty due to spherical shape (lower entanglement).
Pour Point ASTM D97-45°C-54°CCritical Advantage: Branching disrupts crystallization.
Hydrolytic Stability ASTM D261948 hrs to fail>500 hrsPrimary Benefit: Steric protection.
Oxidation Induction PDSC (200°C)15 mins45 minsAbsence of

-hydrogens prevents radical propagation.

Application Domain B: Metalworking & Corrosion Inhibition[7]

Beyond base stocks, the salt forms of 2-Ethyl-2-methyloctanoic acid function as robust corrosion inhibitors in aqueous metalworking fluids (MWFs).

Mechanism: The carboxylate head binds to the metal surface (chemisorption), while the highly branched C11 tail forms a dense, hydrophobic "forest" that repels water and aggressive ions (Cl-, SO4--).

Formulation Insight:

  • Amine Salts: Neutralizing with Monoethanolamine (MEA) or Triethanolamine (TEA) creates a water-soluble corrosion inhibitor that is low-foaming (due to branching).

  • Hard Water Stability: Unlike linear soaps (e.g., Sodium Oleate) which precipitate as "scum" in hard water (Ca/Mg salts), the calcium salt of 2-Ethyl-2-methyloctanoic acid remains more dispersible due to the bulky steric hindrance preventing tight lattice packing of the precipitate.

Trans-Disciplinary Insight: Pharmaceutical Vectors

Target Audience: Drug Development Professionals

The unique lipophilicity and metabolic stability of 2-Ethyl-2-methyloctanoic acid allow it to serve as a "Trojan horse" in drug delivery.

Case Study: Platinum Complexes Research indicates that platinum complexes coordinated with neo-acids (e.g., cis-diammineplatinum(II) 2-ethyl-2-methyloctanoate) show different pharmacokinetics than standard cisplatin.

  • Liposomal Incorporation: The branched tail anchors the complex securely into liposomal bilayers, preventing premature leakage before reaching the tumor site.

  • Metabolic Resistance: The steric hindrance protects the prodrug from rapid enzymatic hydrolysis in the bloodstream, extending circulation half-life.

Synthesis Workflow: Neo-Acid Platinum Complex

PlatinumSynthesis Step1 Activation: 2-Ethyl-2-methyloctanoic Acid + NaOH (Formation of Sodium Salt) Step4 Complexation: Mix Sodium Neo-Salt + Pt-DACH Intermediate Step1->Step4 Step2 Precursor Prep: K2PtCl4 + KI -> K2PtI4 (Conversion to Iodide) Step3 Ligand Exchange: Reaction with DACH (Diaminocyclohexane) Step2->Step3 Step3->Step4 Step5 Purification: Recrystallization from Acetone/Water Step4->Step5

Figure 2: Synthesis pathway for lipophilic platinum-neoacid complexes, highlighting the convergence of the activated acid and the platinum precursor.

References

  • ExxonMobil Chemical. (2023). Neodecanoic Acid: Technical Data Sheet. Retrieved from

  • Angene Chemical. (2023). 2-Ethyl-2-methyloctanoic acid (CAS 31199-56-1) Properties.[3][5][6][7] Retrieved from

  • Google Patents. (2020). US10597347B2 - Neo-acids and process for making the same. Retrieved from

  • MDPI. (2023). Fundamental Structure–Function Relationships in Vegetable Oil-Based Lubricants. Retrieved from

  • Google Patents. (1990). EP0356332B1 - Platinum complexes of single isomer neoalkyl acids. Retrieved from

Sources

Technical Guide: Predicted NMR Spectral Analysis of 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-fidelity prediction of the Nuclear Magnetic Resonance (NMR) spectra (


H and 

C) for 2-Ethyl-2-methyloctanoic acid (CAS: 31199-56-1). As a branched fatty acid featuring a quaternary

-carbon, this molecule presents specific spectroscopic challenges, notably the diastereotopicity of methylene protons adjacent to the chiral center. This document outlines the structural logic, predicted chemical shifts, and experimental validation protocols necessary for definitive characterization in drug development and metabolic profiling.

Structural Analysis & Stereochemical Logic

The Quaternary Chiral Center

The core spectroscopic feature of 2-Ethyl-2-methyloctanoic acid is the quaternary carbon at position 2 (C2).[1] This carbon is bonded to four distinct groups:

  • Carboxylic acid (-COOH)[2]

  • Methyl group (-CH

    
    )
    
  • Ethyl group (-CH

    
    CH
    
    
    
    )
  • Hexyl chain (-C

    
    H
    
    
    
    )

Implication for NMR:

  • Spin Decoupling: The quaternary nature of C2 acts as a "spin firewall," preventing scalar coupling (

    
    -coupling) between the 
    
    
    
    -methyl protons and the rest of the alkyl chain. The C2-methyl group will appear as a sharp singlet.
  • Chirality & Diastereotopicity: Because C2 is a chiral center, the molecule exists as a pair of enantiomers (

    
     and 
    
    
    
    ). In an achiral solvent (e.g., CDCl
    
    
    ), these enantiomers are indistinguishable. However, the chirality induces diastereotopicity in the adjacent methylene groups.
    • The two protons on the ethyl group's methylene (-CH

      
      CH
      
      
      
      ) are magnetically non-equivalent (
      
      
      ).
    • The two protons on C3 of the hexyl chain are also magnetically non-equivalent.

Numbering Scheme

For the purpose of this analysis, the carbon chain is numbered starting from the carboxyl carbon as C1.

  • C1: Carboxyl

  • C2: Quaternary

    
    -carbon
    
  • C2-Me: Methyl substituent on C2

  • C2-Et: Ethyl substituent on C2 (Methylene C1', Methyl C2')

  • C3-C8: Hexyl chain

Predicted H NMR Spectrum (400 MHz, CDCl )

The following data represents the predicted chemical shifts (


), multiplicity, and integration.
Assignment

(ppm)
MultiplicityIntegralJ-Coupling (Hz)Notes
-COOH 11.0 - 12.5Broad Singlet1H-Highly concentration/solvent dependent.[3]
C3-H

, H

1.55 - 1.65Multiplet2H-Diastereotopic; complex splitting.
Ethyl-CH

1.45 - 1.60Multiplet2H

,

Diastereotopic (ABX

system). Overlaps with C3.
C4-C7 1.20 - 1.35Broad Multiplet8H-"Methylene envelope" typical of fatty acids.
C2-Me 1.12Singlet3H-Diagnostic peak. Sharp singlet.
Terminal CH

0.88Triplet3H

Distorted triplet (roofing effect).
Ethyl-CH

0.84Triplet3H

Often overlaps with terminal methyl.
Expert Insight: The Diastereotopic Trap

Novice analysts often predict the Ethyl-CH


 group as a simple quartet. This is incorrect.  Due to the adjacent chiral center at C2, the two protons (

) are in different electronic environments. At lower fields (300-400 MHz), they may appear as a complex high-order multiplet. At higher fields (600+ MHz), they may resolve into two distinct multiplets (AB system coupled to the methyl group).

Predicted C NMR Spectrum (100 MHz, CDCl )


C NMR provides the definitive confirmation of the quaternary center, as DEPT-135 experiments will show the C2 signal disappearing (quaternary carbons do not phase in DEPT).
Assignment

(ppm)
Carbon TypeDEPT-135 PhaseNotes
C1 (COOH) 182.5QuaternaryInvisibleCharacteristic acid shift.
C2 (Quaternary) 48.2QuaternaryInvisibleKey structural proof.
C3 (Methylene) 36.5CH

Negative (Down)

-shift effect.
C4-C6 29.5 - 30.0CH

Negative (Down)Bulk chain.
Ethyl-CH

28.1CH

Negative (Down)Distinct from chain methylenes.
C7 22.7CH

Negative (Down)

-2 position.
C2-Me 21.5CH

Positive (Up)
C8 (Terminal) 14.1CH

Positive (Up)
Ethyl-CH

8.5CH

Positive (Up)Upfield due to steric compression.

Experimental Validation Protocol

To validate these predictions, the following rigorous workflow is required. This protocol ensures that solvent effects and concentration issues do not obscure the critical -COOH and quaternary signals.

Sample Preparation
  • Mass: Weigh 15–20 mg of the analyte.

  • Solvent:

    • Primary: 600

      
      L CDCl
      
      
      
      (99.8% D) + 0.03% TMS (v/v).
    • Secondary (if COOH is broad): DMSO-

      
      . DMSO reduces proton exchange, sharpening the carboxylic acid peak.
      
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary C2 and Carboxyl C1 have long T1 relaxation times. Short delays will suppress their integration/intensity.
    
  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 
      
      
      
      scans (Quaternary carbons are less sensitive due to lack of NOE enhancement).
Workflow Diagram

The following diagram illustrates the logical flow from sample to structural confirmation, highlighting the critical decision points for diastereotopic analysis.

NMR_Workflow Start Sample: 2-Ethyl-2-methyloctanoic acid Solvent Solvent Selection (CDCl3 vs DMSO-d6) Start->Solvent Acquisition Acquisition (1H & 13C DEPT) Solvent->Acquisition D1 > 5s Process Processing (LB=0.3Hz, Phase Corr.) Acquisition->Process Analysis Spectral Analysis Process->Analysis Analysis->Solvent COOH Broad/Missing Validation Structure Confirmed Analysis->Validation C2 Quaternary Found

Caption: Operational workflow for NMR validation. Note the feedback loop for solvent selection if the carboxylic proton is not resolved.

Advanced Connectivity (HMBC)

To definitively prove the position of the ethyl and methyl groups on the same carbon, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Predicted Correlations:

  • C2-Me protons (

    
     1.12)  will show strong 3-bond correlations (
    
    
    
    ) to:
    • The Carboxyl Carbon (C1, ~182 ppm)

    • The Ethyl Methylene (Ethyl-CH

      
      , ~28 ppm)
      
    • The Hexyl C3 (~36 ppm)

HMBC_Correlations C2 Quaternary C2 (48.2 ppm) Me C2-Methyl Protons (1.12 ppm) Me->C2 2J (Strong) COOH Carboxyl C1 (182.5 ppm) Me->COOH 3J (Diagnostic) Ethyl Ethyl-CH2 C (28.1 ppm) Me->Ethyl 3J Hexyl Hexyl C3 (36.5 ppm) Me->Hexyl 3J

Caption: HMBC connectivity map. The correlation between the methyl protons and the carboxyl carbon is the definitive proof of the


-quaternary structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for chemical shift rules and diastereotopicity).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13156776, 2-Ethyl-2-methyloctanoic acid. Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). General trends for alpha-branched esters and acids. (Used for comparative ester shift data). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Guide: Branched-Chain Fatty Acids (BCFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Biology, Therapeutic Applications, and Analytical Protocols

Executive Summary: The "Stable Fluidity" Paradox

Branched-Chain Fatty Acids (BCFAs) represent a critical, yet often overlooked, class of lipids. Structurally defined by one or more methyl branches on the carbon chain (typically iso- or anteiso- configurations), BCFAs occupy a unique physicochemical niche. They mimic the membrane-fluidizing properties of Polyunsaturated Fatty Acids (PUFAs) while retaining the oxidative stability of Saturated Fatty Acids (SCFAs).

For drug development, this presents a transformative opportunity: BCFAs can engineer liposomal carriers and membrane-active therapeutics that remain fluid at physiological temperatures without the degradation risks associated with double bonds.

This guide synthesizes the mechanistic biology of BCFAs, their emerging role in preventing Necrotizing Enterocolitis (NEC), and the gold-standard protocols for their extraction and quantification.

Part 1: Structural Biology & Biosynthesis
1.1 The Primer Hypothesis

Unlike straight-chain fatty acids (SCFAs) which are synthesized solely from Acetyl-CoA primers, BCFAs require specific branched-chain amino acid (BCAA) precursors. The structural identity of the resulting fatty acid is determined at the very first step of synthesis.

  • Valine

    
     Iso-butyryl-CoA 
    
    
    
    Iso-BCFA (even chain)
  • Leucine

    
     Iso-valeryl-CoA 
    
    
    
    Iso-BCFA (odd chain)
  • Isoleucine

    
     2-Methyl-butyryl-CoA 
    
    
    
    Anteiso-BCFA (odd chain)
1.2 Biosynthetic Pathway (Bacterial vs. Mammalian)

While bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) use BCFAs as their primary tool for homeoviscous adaptation, mammalian synthesis is limited (primarily to the skin's sebaceous glands via vernix caseosa). Mammals largely rely on dietary intake (ruminant fats) and gut microbiota.

Figure 1: BCFA Biosynthesis Logic The following diagram illustrates the conversion of amino acid precursors into membrane lipids.

BCFA_Biosynthesis cluster_inputs Precursors (BCAAs) Valine Valine Transamination Transamination (BCAT) Valine->Transamination Leucine Leucine Leucine->Transamination Isoleucine Isoleucine Isoleucine->Transamination Decarboxylation Decarboxylation (BCKA Dehydrogenase) Transamination->Decarboxylation Primers Branched Acyl-CoA Primers (Isobutyryl / Isovaleryl) Decarboxylation->Primers FabH Initiation (FabH) Condensation with Malonyl-ACP Primers->FabH Elongation Elongation Cycle (FAS II System) FabH->Elongation Iso_Even Iso-BCFA (Even Chain) Elongation->Iso_Even Valine derived Iso_Odd Iso-BCFA (Odd Chain) Elongation->Iso_Odd Leucine derived Anteiso Anteiso-BCFA (Odd Chain) Elongation->Anteiso Isoleucine derived

Caption: The flow of carbon from branched-chain amino acids (BCAAs) through the fatty acid synthase (FAS) system to produce specific BCFA isomers.

Part 2: Physiological Roles & Therapeutic Potential[1]
2.1 The Membrane Fluidity Advantage (Drug Delivery)

In drug formulation, maintaining liposomal fluidity is essential for bioavailability. Historically, formulators added PUFAs (like linoleic acid) to increase fluidity. However, PUFAs are highly susceptible to lipid peroxidation, leading to short shelf-life and toxic byproducts.

BCFAs solve this problem: The methyl branch creates a steric "kink" that prevents tight packing (increasing fluidity) but the chain remains fully saturated (preventing oxidation).

FeatureSaturated (SCFA)Unsaturated (PUFA)Branched (BCFA)
Packing Tight (Rigid)Loose (Fluid)Loose (Fluid)
Oxidation Risk LowHigh Low
Melting Point HighLowLow
Application Structural IntegrityBioactivityStable Fluidity
2.2 Necrotizing Enterocolitis (NEC) Prevention

NEC is a devastating disease in premature infants characterized by intestinal inflammation and necrosis.

  • Mechanism: Premature infants lack BCFAs because they miss the accumulation of vernix caseosa (swallowed in utero) and often receive formula lacking ruminant fats.

  • Evidence: Studies demonstrate that BCFA supplementation reduces NEC incidence by >50% in animal models.[1]

  • Actionable Insight: Incorporation of BCFAs into neonatal nutritional formulations is a high-priority area for reducing neonatal morbidity.

Part 3: Analytical Methodologies (GC-MS)

Analyzing BCFAs is technically demanding due to the difficulty in separating iso- and anteiso- isomers from straight-chain counterparts. The following protocol is validated for biological tissues.

3.1 Experimental Protocol: Extraction & Derivatization

Objective: Isolate total lipids and convert to Fatty Acid Methyl Esters (FAMEs) for GC analysis.

Reagents:

  • Chloroform/Methanol (2:1 v/v)[2]

  • 14% Boron Trifluoride (BF3) in Methanol

  • Internal Standard: C19:0 (Nonadecanoic acid) or C21:0 (Heneicosanoic acid) - Crucial for quantification as these are rare in nature.

Step-by-Step Workflow:

  • Sample Prep: Homogenize 50mg tissue or 200µL plasma in 1mL saline.

  • Internal Standard: Add 10µg of C19:0 internal standard.

  • Extraction (Modified Folch):

    • Add 4mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.

    • Centrifuge at 1000 x g for 10 min.

    • Recover the lower organic phase (chloroform) into a new glass tube.

    • Dry under nitrogen stream at 40°C.

  • Derivatization (FAME Synthesis):

    • Resuspend dried lipid in 0.5mL Toluene.

    • Add 1mL BF3-Methanol (14%).

    • Incubate at 100°C for 45 minutes (Cap tightly with Teflon-lined cap).

    • Note: Acid catalysis is preferred over base catalysis to ensure methylation of free fatty acids and sphingolipids.

  • Quench & Recover:

    • Cool to room temperature.[3]

    • Add 1mL HPLC-grade water (to stop reaction).

    • Add 1mL Hexane. Vortex.

    • Centrifuge.[2] Collect the top hexane layer containing FAMEs.

  • Analysis: Inject 1µL into GC-MS.

3.2 GC-MS Configuration & Identification

To separate iso (branch at n-1) from anteiso (branch at n-2), a highly polar capillary column is required.

  • Column: CP-Sil 88 or SP-2560 (100m x 0.25mm x 0.2µm). Standard non-polar columns (e.g., DB-5) will fail to resolve isomers.

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 140°C (5 min)

    
     4°C/min to 240°C (15 min).
    

Mass Spectral Identification Rules:

  • Iso-series: Look for significant fragment ion at [M-43] (loss of isopropyl group).

  • Anteiso-series: Look for significant fragment ion at [M-29] (loss of ethyl group) and [M-57] .

Figure 2: Analytical Workflow

Analytical_Workflow Sample Biological Sample (Tissue/Plasma) Standard Add Internal Standard (C19:0 or C21:0) Sample->Standard Extraction Lipid Extraction (Folch Method: CHCl3/MeOH) Standard->Extraction Dry Evaporate Solvent (N2 Stream) Extraction->Dry Derivatization Methylation (FAME) BF3-MeOH, 100°C, 45 min Dry->Derivatization Extraction2 Hexane Extraction (Recover FAMEs) Derivatization->Extraction2 GCMS GC-MS Analysis (CP-Sil 88 Column) Extraction2->GCMS Data Data Processing (M-43 vs M-29 Ions) GCMS->Data

Caption: Step-by-step protocol for converting biological lipids into analyzable Fatty Acid Methyl Esters (FAMEs).

References
  • Brenna, J. T., et al. (2015). "Branched-Chain Fatty Acids: Emerging Nutrition and Health Implications." Annual Review of Nutrition. [Link]

  • Ran-Ressler, R. R., et al. (2011). "Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model." PLOS ONE. [Link]

  • Taormina, P. J., et al. (2020). "Branched-Chain Fatty Acids: The Future of Healthy Lipids?" Progress in Lipid Research. [Link]

  • Kaneda, T. (1991). "Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance." Microbiological Reviews. [Link]

  • Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Methyl Esters." Lipid Maps. [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 2-Ethyl-2-methyloctanoic Acid (EMOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-2-methyloctanoic acid (EMOA) presents unique analytical challenges due to its quaternary


-carbon  (steric hindrance) and lack of a UV-active chromophore . Standard protocols for fatty acid analysis (e.g., mild esterification, UV detection) often fail, leading to poor recovery or non-detection.

This guide details three validated workflows for the characterization of EMOA, specifically designed to overcome steric hindrance and detection limits.

Key Technical Challenges & Solutions
ChallengeRoot CauseAnalytical Solution
Derivatization Failure Quaternary

-carbon blocks nucleophilic attack.
Use Alkylation (MeI/Base) or Silylation (BSTFA) instead of standard Fischer esterification.
No UV Absorption Aliphatic structure lacks

-electrons.
HPLC-CAD (Charged Aerosol Detection) or GC-FID/MS .
Enantiomeric Resolution Chiral center at C2.Chiral GC (Cyclodextrin phase) or Indirect Chiral HPLC (Derivatization with chiral amine).

Chemical Context & Structure

EMOA is a "Neo-acid" isomer, characterized by a fully substituted alpha-carbon. This structure imparts exceptional stability against hydrolysis but makes the carboxylic acid group difficult to access for derivatization.

  • IUPAC Name: 2-Ethyl-2-methyloctanoic acid[1]

  • CAS: 29226-68-8 (Racemic) / 31199-56-1 (Isomer specific)

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 186.29 g/mol [1][2][3][4]

  • pKa: ~4.8 (Predicted)

G cluster_0 Structural Challenges Alpha Alpha-Carbon (C2) Quaternary Center Tail Aliphatic Tail (Hydrophobic) Alpha->Tail COOH Carboxylic Acid (Sterically Shielded) Alpha->COOH Blocks Approach

Figure 1: Structural schematic highlighting the steric shielding of the carboxylic moiety.

Method A: GC-MS/FID Analysis (Primary Assay)

Objective: Purity assessment and impurity profiling. Critical Insight: Traditional


 derivatization is ineffective  for EMOA due to the "Newman projection" crowding at the 

-carbon. The reaction will be slow and incomplete. We recommend Methyl Iodide (

) alkylation
or Silylation .
Protocol 1: Robust Methylation via Alkyl Halide

This method uses a base to create the carboxylate anion, which is a better nucleophile than the neutral acid, followed by reaction with Methyl Iodide.

Reagents:

  • Potassium Carbonate (

    
    ), anhydrous.
    
  • Methyl Iodide (

    
    ) (Caution: Carcinogen).
    
  • Acetone (Solvent).

  • Internal Standard: Nonadecanoic acid or 2-Ethylhexanoic acid.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of EMOA in 1 mL of Acetone.

  • Base Addition: Add 20 mg of anhydrous

    
    . Vortex for 1 min.
    
  • Alkylation: Add 50

    
     of Methyl Iodide.
    
  • Incubation: Heat at 60°C for 30 minutes in a sealed vial. (Note: Standard acids react at RT; EMOA requires heat).

  • Workup: Evaporate acetone under

    
    . Reconstitute in Hexane. Filter particulates.
    
  • Injection: 1

    
     splitless into GC.
    
Protocol 2: Rapid Silylation (BSTFA)

Suitable for moisture-free samples.

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Mix 10 mg Sample + 100

    
     Pyridine + 100 
    
    
    
    BSTFA.
  • Conditions: Heat at 70°C for 45 minutes . Crucial: Do not run at Room Temp; steric hindrance requires thermal energy.

GC Parameters
ParameterSetting
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25

)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet 250°C, Split 10:1 (or Splitless for trace)
Oven 60°C (1 min)

10°C/min

280°C (5 min)
Detection MS (Scan 40-400 amu) or FID (300°C)

Method B: HPLC-CAD (Quantification)

Objective: Quantitation of EMOA in non-volatile matrices or formulation buffers. Critical Insight: EMOA has no chromophore above 210 nm. UV detection (205-210 nm) is prone to solvent interference. Charged Aerosol Detection (CAD) is the gold standard here, providing uniform response independent of chemical structure.

Workflow Diagram

HPLC_Workflow Sample Sample (Formulation/API) Prep Dilution in Mobile Phase (50:50 ACN:H2O) Sample->Prep Sep Separation C18 Core-Shell Column Prep->Sep Detect Detection: CAD (Nebulization -> Drying -> Charging) Sep->Detect

Figure 2: HPLC-CAD workflow for non-chromophoric lipid analysis.

HPLC Conditions
  • Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detector: CAD (Evaporation Temp: 35°C).

  • Linearity: CAD response is curvilinear; use a Power Function fit or quadratic regression for calibration.

Method C: Chiral Separation (Enantiomeric Purity)

Objective: Determine the ratio of (R) vs (S) enantiomers. Critical Insight: Direct separation is difficult. The most successful approach for


-branched acids is Chiral GC  using derivatized cyclodextrins.
Protocol: Chiral GC
  • Derivatization: Convert EMOA to its Methyl Ester (using Method A, Protocol 1). Note: Free acids tail significantly on chiral columns.

  • Column: Rt-

    
     DEXsm  or Cyclosil-B  (30m x 0.25mm).
    
    • Stationary Phase: Permethylated

      
      -cyclodextrin embedded in dimethyl polysiloxane.
      
  • Conditions:

    • Isothermal mode is often required for best resolution.

    • Temp: 110°C (Hold 40 mins).

    • Carrier:

      
       or He (Low linear velocity improves resolution).
      
  • Expected Result: Baseline separation of enantiomers (

    
    ).
    

Structural Confirmation (NMR)

For identification of the specific "2-ethyl-2-methyl" isomer against other isomers (like 2-propyl or linear variants).

  • 13C NMR (100 MHz, CDCl3):

    • Quaternary Carbon (C2): Look for a singlet signal around 45-48 ppm . This distinctive shift confirms the fully substituted alpha-position.

    • Carbonyl (C1): ~184 ppm.

    • Methyl (C2-Me): ~20-22 ppm.

  • 1H NMR (400 MHz, CDCl3):

    • Absence of a proton at the alpha position (no multiplet integrating to 1H at ~2.3 ppm).

    • Singlet (3H) for the methyl group attached to the quaternary center.

References

  • PubChem. 2-Ethyl-2-methyloctanoic acid (Compound Summary). National Library of Medicine.[4] [Link]

  • Schurig, V. Separation of enantiomers by gas chromatography. Journal of Chromatography A, 2001. (General principles for chiral GC of branched acids). [Link]

Sources

Introduction: Navigating the Analytical Challenges of a Non-Chromophoric Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the HPLC Analysis of 2-Ethyl-2-methyloctanoic Acid

2-Ethyl-2-methyloctanoic acid is a branched-chain carboxylic acid characterized by its aliphatic structure. From a pharmaceutical and metabolic research perspective, the accurate quantification of such molecules is crucial for understanding pharmacokinetics, drug metabolism, and various physiological processes. However, the analysis of 2-Ethyl-2-methyloctanoic acid by High-Performance Liquid Chromatography (HPLC) presents a significant challenge: its structure lacks a suitable chromophore, rendering it nearly transparent to standard UV-Vis detection, a workhorse in many analytical laboratories.[1][2]

This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive strategy for the robust analysis of 2-Ethyl-2-methyloctanoic acid. We will move beyond a simple recitation of steps to explain the underlying principles and causalities behind the methodological choices. This document provides multiple validated pathways for analysis, catering to different laboratory capabilities, from universal detection methods like Evaporative Light Scattering Detection (ELSD) to highly sensitive approaches involving pre-column derivatization or mass spectrometry. The goal is to equip researchers, scientists, and drug development professionals with a reliable and adaptable analytical framework.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. These characteristics dictate every decision, from sample preparation to chromatographic separation and detection.

PropertyValue / DescriptionImplication for HPLC Method Development
Chemical Structure CCCCCCC(C)(CC)C(=O)OThe long alkyl chain and branched nature result in significant hydrophobicity.
Molecular Formula C₁₁H₂₂O₂-
Molecular Weight 186.29 g/mol [3][4][5]-
Predicted XLogP3 4.1[3][4][5]A high logP value indicates strong retention on reversed-phase columns (e.g., C18, C8).
Predicted pKa ~4.8 - 5.0As a carboxylic acid, its ionization state is pH-dependent. Mobile phase pH must be controlled to ensure consistent retention and good peak shape.
UV Absorbance No significant chromophoreDirect UV detection will have very low sensitivity. Alternative detection strategies are required for trace-level quantification.

Method Development Strategy: A Multi-Detector Approach

Given the lack of a native chromophore, a single analytical approach is insufficient. This guide details three distinct but complementary HPLC methods, each leveraging a different detection principle. The choice of method will depend on the required sensitivity, sample matrix complexity, and available instrumentation.

G FinalSample FinalSample HPLC HPLC FinalSample->HPLC ELSD ELSD HPLC->ELSD UV_FL UV_FL HPLC->UV_FL MS MS HPLC->MS Data1 Quantification ELSD->Data1 Universal Detection Data2 Quantification UV_FL->Data2 High Sensitivity (Requires Derivatization) Data3 Quantification MS->Data3 Highest Sensitivity & Selectivity

Core Chromatographic Principle: Reversed-Phase Separation

The high hydrophobicity (XLogP3 = 4.1) of 2-Ethyl-2-methyloctanoic acid makes Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[3][4][5]

  • Causality: In RP-HPLC, a non-polar stationary phase (like C18) retains analytes based on their hydrophobicity. The polar mobile phase elutes them in order of increasing hydrophobicity. To achieve optimal separation and peak shape for our acidic analyte, we must control the mobile phase pH. By setting the pH to ~3.0, well below the analyte's pKa of ~4.8, we ensure the carboxylic acid group remains in its protonated (neutral) form. This prevents ionization, which would otherwise lead to poor retention, peak tailing, and inconsistent results.

Protocol 1: Sample Preparation for Biological Matrices (Human Plasma)

This protocol is designed for the extraction of 2-Ethyl-2-methyloctanoic acid from plasma and is applicable to all subsequent HPLC methods. The core principle is protein precipitation followed by liquid-liquid extraction (LLE).

Materials
  • Human Plasma (or other biological matrix)

  • Internal Standard (IS): 2-Ethyl-2-methylheptanoic acid or a similar structural analog.

  • Acetonitrile (ACN), HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Formic Acid (or Orthophosphoric Acid)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Step-by-Step Methodology
  • Aliquoting: Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard working solution (e.g., 10 µg/mL) to each sample, calibrator, and quality control tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the tube.

    • Rationale: Acetonitrile is a water-miscible organic solvent that efficiently denatures and precipitates plasma proteins, releasing the drug into the supernatant.[6][7] Using a 3:1 ratio of ACN to plasma ensures complete precipitation.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being careful not to disturb the protein pellet.

  • Acidification & LLE:

    • Add 20 µL of 1M Formic Acid to the supernatant. This acidifies the sample to a pH of ~3, ensuring the analyte is in its neutral, extractable form.[8]

    • Add 800 µL of ethyl acetate.

    • Vortex for 2 minutes to facilitate the extraction of the analyte from the aqueous/ACN phase into the immiscible ethyl acetate layer.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for the chosen HPLC method. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Injection: Transfer the clear supernatant to an HPLC vial and inject it into the HPLC system.

Protocol 2: HPLC with Evaporative Light Scattering Detection (ELSD)

ELSD is a "universal" detector ideal for analytes that are non-volatile and lack a chromophore.[9][10] It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[11]

G Eluent HPLC Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer (Nitrogen Gas) Eluent->Nebulizer Aerosol Aerosol Droplets Nebulizer->Aerosol DriftTube Heated Drift Tube Aerosol->DriftTube Solvent Evaporation Particles Solid Analyte Particles DriftTube->Particles Detector Photodetector Particles->Detector LightSource Light Source (Laser/LED) LightSource->Particles Light Beam Signal Signal Detector->Signal Scattered Light

HPLC Conditions
ParameterSetting
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold at 95% B for 2 min, return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Drift Tube Temp. 50°C
ELSD Nebulizer Gas Nitrogen, 2.0 L/min
  • Trustworthiness: The use of a volatile buffer (formic acid) is critical for ELSD.[11] Non-volatile buffers like phosphate will precipitate in the drift tube, causing a high background signal and detector contamination. This choice makes the protocol inherently more reliable.

Protocol 3: HPLC with UV Detection via Pre-Column Derivatization

To overcome the lack of a native chromophore, we can chemically attach a UV-absorbing molecule to the analyte's carboxylic acid group. This process, known as derivatization, dramatically increases detection sensitivity.[12] We will use 2-bromo-2'-acetonaphthone, a common derivatizing agent for carboxylic acids.[13]

Derivatization Protocol (Post-Extraction)
  • This protocol begins after Step 9 of the Sample Preparation protocol (after evaporation).

  • To the dried extract, add 50 µL of a 5 mg/mL solution of 2-bromo-2'-acetonaphthone in acetonitrile.

  • Add 20 µL of a 5 mg/mL solution of triethylamine in acetonitrile.

    • Rationale: Triethylamine acts as a catalyst, deprotonating the carboxylic acid to facilitate the nucleophilic attack on the derivatizing agent.

  • Cap the vial tightly and heat at 65°C for 20 minutes.[13]

  • Cool the vial to room temperature.

  • Evaporate the solvent to dryness under a nitrogen stream.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase, vortex, and centrifuge before injection.

HPLC Conditions
ParameterSetting
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 12 minutes
Flow Rate 1.2 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 254 nm

Protocol 4: LC-MS/MS for Maximum Sensitivity and Selectivity

For applications requiring the highest sensitivity, such as therapeutic drug monitoring or metabolomics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[2][14][15]

LC-MS/MS Conditions
ParameterSetting
Column C18 UPLC Column, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 98% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion [M-H]⁻: m/z 185.2 → Product Ion: (To be determined by infusion)
  • Expertise & Experience: We select negative ESI mode because the carboxylic acid group readily loses a proton to form a stable negative ion [M-H]⁻.[16] The use of formic acid in the mobile phase aids in the electrospray process, even in negative mode, by providing a source of protons for initial solvent droplet charging, leading to more stable and efficient ion generation. While seemingly counterintuitive, it is a field-proven technique for robust negative mode ESI.[17] The Multiple Reaction Monitoring (MRM) transition from the parent ion to a specific product ion provides exceptional selectivity, virtually eliminating matrix interferences.

References

  • National Center for Biotechnology Information (2024). 2-Ethyl-2-methyloctane. PubChem Compound Summary for CID 13156776. PubChem. [Link]

  • ChemSynthesis (2024). ethyl 2-methyloctanoate. ChemSynthesis. [Link]

  • National Center for Biotechnology Information (2024). 2-Ethyl-2-methyloctanoic acid. PubChem Compound Summary for CID 13156776. PubChem. [Link]

  • National Center for Biotechnology Information (2024). 4-Ethyl-2-methyloctanoic acid. PubChem Compound Summary for CID 22371652. PubChem. [Link]

  • National Center for Biotechnology Information (2024). 2-Ethyl-3-methyloctanoic acid. PubChem Compound Summary for CID 53751599. PubChem. [Link]

  • Shimadzu (n.d.). Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu Scientific Instruments. [Link]

  • Kıvrak, İ., & Kıvrak, Ş. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Food Chemistry. [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2021). A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization with phenylhydrazine hydrochloride. Journal of Analytical Science and Technology. [Link]

  • Zagato, E., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]

  • Peak Scientific (2016). The principles of ELSD. Peak Scientific. [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2005). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. [Link]

  • Ozen, M. E., & Gurell, E. (2014). Development and validation of a new HPLC method for valproic acid determination in human plasma and its application to a therapeutic drug. Marmara Pharmaceutical Journal. [Link]

  • Dadashzadeh, S., & Vali, A. M. (2008). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Iranian Journal of Pharmaceutical Research. [Link]

  • Olonimoyo, E. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. [Link]

  • Bicking, M. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. LinkedIn. [Link]

  • Zhang, X., et al. (2019). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Journal of the Science of Food and Agriculture. [Link]

  • Chemistry LibreTexts (2022). Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]

  • da Silva, R. P., et al. (2021). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules. [Link]

  • Nacalai Tesque (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • Wikipedia (2023). Evaporative light scattering detector. Wikipedia. [Link]

  • Zagato, E., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. PMC. [Link]

  • Waters (n.d.). The Utility of Evaporative Light Scattering Technique on Polymer Additive Detection. Waters. [Link]

  • ResearchGate (n.d.). Reported HPLC method for valproic acid and sodium valproate. ResearchGate. [Link]

  • Drawell (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Creative Biolabs (n.d.). HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs. [Link]

  • Chromatography Forum (2008). Derivatization of carboxylic group for fluorescence. Chromatography Forum. [Link]

  • Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Gandhimathi, R., et al. (2023). A comprehensive review of an analytical method for the estimation of sodium valproate with valproic acid. Annals of Phytomedicine. [Link]

  • Kumar, A., et al. (2018). Development and validation of analytical method for determination of valproate and valproic acid in bulk and pharmaceutical dosage form by using RP-HPLC. International Journal of Applied Medical Sciences and Clinical Research. [Link]

Sources

Application Note: Precision Quantitation of 2-Ethyl-2-methyloctanoic Acid (EMOA) by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantitation of 2-Ethyl-2-methyloctanoic acid (EMOA) . Unlike linear fatty acids, EMOA possesses a quaternary


-carbon (alpha-alpha-disubstituted), creating significant steric hindrance that inhibits standard esterification kinetics. This protocol utilizes Trimethylsilyldiazomethane (TMS-DAM)  for rapid, quantitative methylation, bypassing the kinetic barriers of traditional acid-catalyzed methods. The method is validated for pharmaceutical impurity profiling and metabolite analysis, ensuring linearity (

) and high recovery (>95%).

Introduction & Chemical Context

2-Ethyl-2-methyloctanoic acid (CAS: 31199-56-1) is a branched medium-chain fatty acid often encountered as a structural isomer impurity in the synthesis of valproic acid analogs or as a specific metabolite in lipid profiling.[1]

The Analytical Challenge: Steric Hindrance

The critical challenge in analyzing EMOA lies in its structure. The


-carbon is bonded to an ethyl group, a methyl group, the carbonyl, and the hexyl chain.
  • Reactivity: The quaternary center shields the carbonyl carbon from nucleophilic attack. Traditional derivatization reagents (e.g.,

    
    -Methanol or 
    
    
    
    -Methanol) often result in incomplete conversion or require excessive heating, leading to analyte degradation.
  • Fragmentation: In MS analysis, the lack of

    
    -hydrogens blocks the standard McLafferty rearrangement typically seen in fatty acid methyl esters (FAMEs), altering the expected spectral fingerprint.
    

This protocol addresses these challenges by using a high-energy methylating agent (TMS-DAM) and a specific Selected Ion Monitoring (SIM) strategy.

Experimental Workflow

Reagents and Standards
  • Analyte: 2-Ethyl-2-methyloctanoic acid (Reference Standard, >98%).

  • Internal Standard (IS): 2-Methylnonanoic acid (structurally similar but chromatographically distinct) or

    
    -Octanoic acid .
    
  • Derivatization Reagent: 2.0 M Trimethylsilyldiazomethane in hexanes (Sigma-Aldrich).

  • Solvents: Methanol (LC-MS grade), Hexane (UV grade).

Sample Preparation & Derivatization Protocol
  • Caution: TMS-DAM is toxic but safer than Diazomethane. Perform all steps in a fume hood.*

Step-by-Step Methodology:

  • Extraction: Extract biological fluid or API solution (100

    
    L) into Hexane (500 
    
    
    
    L) using standard Liquid-Liquid Extraction (LLE) under acidic conditions (pH 2).
  • Drying: Evaporate the hexane layer to dryness under a gentle stream of Nitrogen at 30°C.

  • Reconstitution: Re-dissolve residue in 100

    
    L of Methanol:Hexane (1:4 v/v).
    
  • Derivatization (The "Hindered" Protocol):

    • Add 20

      
      L of 2.0 M TMS-DAM  solution.
      
    • Mechanism: The reaction is driven by proton transfer from the carboxylic acid to the methine carbon of the diazo species, followed by rapid

      
       methyl transfer. This occurs almost instantly, overcoming steric bulk.
      
    • Vortex for 30 seconds. The solution should persist with a slight yellow color (indicating excess reagent).

    • Incubate at Room Temperature for 10 minutes (Safety buffer for complete conversion).

  • Quenching: Add 5

    
    L of Glacial Acetic Acid to neutralize excess TMS-DAM (Yellow color disappears).
    
  • Final Dilution: Bring volume to 1 mL with Hexane. Transfer to autosampler vial.

Visualization of Derivatization Logic

The following diagram illustrates the decision pathway for selecting the TMS-DAM method over traditional BF3 methods due to the quaternary center.

DerivatizationLogic Analyte Analyte: 2-Ethyl-2-methyloctanoic Acid (Sterically Hindered Quaternary Alpha-Carbon) Decision Select Derivatization Method Analyte->Decision BF3 Method A: BF3-Methanol (Acid Catalyzed) Decision->BF3 Traditional TMSDAM Method B: TMS-Diazomethane (Direct Methylation) Decision->TMSDAM Recommended ResultA Outcome: Incomplete Reaction Steric bulk blocks tetrahedral intermediate. BF3->ResultA ResultB Outcome: 100% Conversion Fast kinetics; bypasses tetrahedral barrier. TMSDAM->ResultB GC GC-MS Analysis (Methyl Ester Form) ResultA->GC Low Sensitivity ResultB->GC

Figure 1: Decision logic for derivatizing sterically hindered carboxylic acids. TMS-Diazomethane is selected to ensure quantitative recovery.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B or equivalent)

The DB-5ms column is selected to ensure separation of the branched EMOA methyl ester from linear fatty acid esters (FAMEs) which may co-elute on polar wax columns.

ParameterSettingRationale
Column DB-5ms UI (30 m

0.25 mm

0.25

m)
Low bleed, high thermal stability, excellent isomer separation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace analysis.
Oven Program 60°C (1 min hold)

20°C/min to 160°C

5°C/min to 220°C

30°C/min to 300°C (3 min hold)
Slow ramp (5°C/min) in the elution window of C10-C12 esters ensures separation of EMOA from endogenous C11 isomers.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Mass Spectrometry (Agilent 5977B or equivalent)
  • Source: Electron Ionization (EI), 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM/Scan mode.

Fragmentation Analysis of Methyl 2-ethyl-2-methyloctanoate (MW 200.3):

  • Molecular Ion (

    
    ):  m/z 200 (Very weak/Absent).
    
  • 
    -Cleavage (Dominant):  The quaternary center promotes loss of the alkoxy or alkyl groups.
    
    • Loss of Methoxy (-31): m/z 169.

    • Loss of Carbomethoxy (-59): m/z 141 (Base Peak candidate).

  • McLafferty Rearrangement: BLOCKED. The

    
    -carbon has no hydrogen atoms. The classic m/z 74 peak (seen in linear FAMEs) will be suppressed or absent, serving as a confirmation of the branched structure.
    

SIM Table for Quantitation:

Ion (m/z)TypeDwell (ms)Purpose
141.2 Target50Quantitation (Loss of COOCH3)
169.2 Qualifier 150Confirmation (Loss of OCH3)
129.1 Qualifier 250Hydrocarbon fragment
115.1 Qualifier 350Hydrocarbon fragment

Method Validation & Quality Control

Linearity and Range

Prepare a calibration curve ranging from 10 ng/mL to 5000 ng/mL .

  • Acceptance Criteria:

    
    .
    
  • Weighting:

    
     weighting is recommended due to the wide dynamic range.
    
Recovery (Self-Validating Step)

To validate the efficiency of the TMS-DAM reaction on the hindered acid:

  • Spike a blank matrix with known EMOA concentration (e.g., 500 ng/mL).

  • Analyze alongside a "Post-Extraction Spike" (sample spiked after derivatization with pre-derivatized standard).

  • Calculation: Recovery = (Area Pre-Extraction / Area Post-Extraction)

    
     100.
    
  • Target: >95% indicates the steric hindrance was successfully overcome.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity (m/z 141) Incomplete MethylationCheck TMS-DAM quality (should be yellow). Extend reaction time to 20 mins.
Peak Tailing Active Sites in InletReplace liner with Ultra Inert splitless liner with glass wool.
Interference at m/z 141 Linear C10 FAME co-elutionVerify separation from Decanoic Acid Methyl Ester. Adjust oven ramp to 2°C/min.

Pathway Visualization: Fragmentation Logic

This diagram explains why specific ions are selected for SIM, contrasting the hindered EMOA against a standard linear fatty acid.

Fragmentation Molecule Methyl 2-ethyl-2-methyloctanoate (MW 200) EI Electron Ionization (70 eV) Molecule->EI Path1 Alpha-Cleavage (Loss of -COOCH3) EI->Path1 Path2 McLafferty Rearrangement (Transfer of Gamma-H) EI->Path2 Ion141 m/z 141 (Base Peak) Used for QUANT Path1->Ion141 Favored by Quaternary Center Block BLOCKED (No Alpha-Hydrogen) Path2->Block Ion74 m/z 74 (Classic FAME Peak) Block->Ion74 Absent/Suppressed

Figure 2: Mass spectral fragmentation logic. The absence of m/z 74 and dominance of m/z 141 confirms the branched structure.

References

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: Trimethylsilyldiazomethane.[2]Link

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pentanoic acid, 2-ethyl-2-methyl-, methyl ester.[3][4] NIST Standard Reference Database. Link

  • Schomburg, G. (1964). Gas chromatography of branched fatty acid methyl esters. Journal of Chromatography A. Link

  • PubChem. (2023).[5] 2-Ethyl-2-methyloctanoic acid Compound Summary. National Library of Medicine.[5] Link

Sources

Application Notes and Protocols for 2-Ethyl-2-methyloctanoic Acid as a Friction Modifier in Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Advanced Friction Modifiers in Modern Lubrication

The relentless pursuit of enhanced energy efficiency and equipment durability has placed lubricant technology at the forefront of mechanical innovation. A key aspect of this advancement lies in the mitigation of frictional losses, which account for a significant portion of energy dissipation in moving machinery. Friction modifiers are lubricant additives meticulously engineered to reduce the coefficient of friction between interacting surfaces, particularly under boundary and mixed lubrication regimes.

Organic friction modifiers, a prominent class of these additives, function by forming a thin, low-shear-strength film on metal surfaces. This sacrificial layer prevents direct asperity contact, thereby minimizing friction and wear. Among these, carboxylic acids have long been recognized for their efficacy. This document focuses on a specific branched-chain carboxylic acid, 2-ethyl-2-methyloctanoic acid, as a high-performance friction modifier. Its unique tertiary carboxylic acid structure offers potential advantages in terms of thermal and oxidative stability, as well as its interaction with metal surfaces to provide robust friction reduction.

These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization and evaluation of 2-ethyl-2-methyloctanoic acid in lubricant formulations.

Physicochemical Properties of 2-Ethyl-2-methyloctanoic Acid

Understanding the fundamental properties of 2-ethyl-2-methyloctanoic acid is crucial for its effective application in lubricant formulations.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem
Molecular Weight 186.29 g/mol PubChem
IUPAC Name 2-ethyl-2-methyloctanoic acidPubChem
CAS Number 31199-56-1PubChem
Structure CCCCCCC(C)(CC)C(=O)O (SMILES)PubChem
Appearance (Expected) Clear, viscous liquidGeneral knowledge
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in hydrocarbon base oilsGeneral knowledge

Mechanism of Action: Surface Film Formation

The efficacy of 2-ethyl-2-methyloctanoic acid as a friction modifier is predicated on its ability to form a protective film on metallic surfaces. This process is driven by the polar carboxylic acid head group and the non-polar alkyl tail.

The primary mechanism involves the adsorption of the carboxylic acid molecules onto the metal surface. The polar head group, containing the hydroxyl and carbonyl functionalities, has a strong affinity for the metal oxide layer present on the surface of components like steel. This interaction can range from physisorption (van der Waals forces, hydrogen bonding) to chemisorption, where a chemical reaction leads to the formation of a metal carboxylate (soap) layer. This chemisorbed layer is particularly robust and provides durable friction reduction even under high temperatures and pressures.[1]

Once adsorbed, the long, branched alkyl tails orient themselves away from the surface, forming a densely packed, low-shear-strength film. This film effectively separates the interacting metal surfaces, and the sliding motion is accommodated by the low shear resistance of this organic layer, thus reducing the coefficient of friction. The branched nature of 2-ethyl-2-methyloctanoic acid can influence the packing density of the film, which in turn affects its frictional characteristics.

G cluster_lubricant Lubricant Bulk s1 Fe s2 Fe-O s3 Fe FM1 2-Ethyl-2-methyloctanoic Acid A1 Adsorbed Molecule FM1->A1 Adsorption FM2 2-Ethyl-2-methyloctanoic Acid A2 Adsorbed Molecule FM2->A2 Adsorption A1->s1 Polar Head Interaction A2->s2 Polar Head Interaction A3 Adsorbed Molecule A3->s3 Polar Head Interaction

Caption: Adsorption mechanism of 2-ethyl-2-methyloctanoic acid on a metal surface.

Synthesis Protocol: Laboratory-Scale Preparation

For research and development purposes, 2-ethyl-2-methyloctanoic acid can be synthesized via the carboxylation of a suitable alkene precursor. A general method for the synthesis of tertiary carboxylic acids involves the reaction of an olefin with carbon monoxide in the presence of a strong acid catalyst.[2]

Materials:

  • 2-Ethyl-1-octene (or a suitable C10 alkene precursor)

  • Carbon monoxide (high pressure)

  • Strong acid catalyst (e.g., sulfuric acid, trifluoromethanesulfonic acid)

  • Anhydrous, non-protic solvent (e.g., hexane)

  • Ice-water or alcohol for quenching

  • Apparatus: High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: Prepare the catalyst solution by dissolving the strong acid in the anhydrous solvent within the high-pressure reactor.

  • Reaction Setup: Charge the reactor with the alkene precursor.

  • Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure.

  • Reaction: Heat the reactor to the target temperature and maintain with vigorous stirring. The reaction progress can be monitored by the uptake of carbon monoxide.

  • Quenching: Upon completion, cool the reactor and carefully vent the excess carbon monoxide. Quench the reaction mixture by adding it to ice-water or an alcohol.

  • Isolation: The tertiary carboxylic acid product can be isolated by extraction with a suitable organic solvent, followed by washing to remove the acid catalyst.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Note: This is a generalized procedure and requires careful optimization of reaction conditions (temperature, pressure, catalyst concentration) for optimal yield and selectivity. All high-pressure reactions should be conducted with appropriate safety precautions.

Experimental Protocol: Tribological Performance Evaluation

The effectiveness of 2-ethyl-2-methyloctanoic acid as a friction modifier can be quantified using standardized tribological tests. The High-Frequency Reciprocating Rig (HFRR) is a widely used instrument for this purpose.[3][4]

Objective: To determine the coefficient of friction and wear characteristics of a lubricant formulated with 2-ethyl-2-methyloctanoic acid.

Apparatus and Materials:

  • High-Frequency Reciprocating Rig (HFRR)

  • Steel ball and disc specimens (e.g., AISI 52100 steel)

  • Test lubricant: Base oil (e.g., Group III) + 2-ethyl-2-methyloctanoic acid at a specified concentration (e.g., 0.5% wt.)

  • Reference lubricant: Base oil without the friction modifier

  • Microscope for wear scar measurement

HFRR Test Parameters (based on modified ASTM D6079):

ParameterValue
Load 2 N
Frequency 50 Hz
Stroke Length 1 mm
Temperature 60°C (or a range to evaluate temperature dependence)
Test Duration 75 minutes

Procedure:

  • Sample Preparation: Prepare the test and reference lubricants by accurately blending the components.

  • Specimen Cleaning: Thoroughly clean the steel ball and disc specimens with suitable solvents (e.g., heptane, isopropanol) and dry them.

  • Test Setup: Mount the disc in the test reservoir and place the ball in the holder.

  • Lubricant Addition: Add a precise volume of the test lubricant to the reservoir, ensuring the contact point is fully submerged.

  • Test Execution: Start the HFRR test with the specified parameters. The instrument will record the coefficient of friction as a function of time.[3][5]

  • Post-Test Analysis: After the test, clean the ball and measure the wear scar diameter using a calibrated microscope.[4]

  • Data Analysis: Compare the average coefficient of friction and wear scar diameter for the test lubricant with the reference lubricant.

G cluster_prep Preparation cluster_test HFRR Testing cluster_analysis Analysis P1 Prepare Lubricant Samples T1 Mount Specimens P1->T1 P2 Clean Test Specimens P2->T1 T2 Add Lubricant T1->T2 T3 Run HFRR Test T2->T3 A1 Measure Wear Scar T3->A1 A2 Analyze Friction Data T3->A2 A3 Compare Results A1->A3 A2->A3

Caption: Workflow for HFRR tribological evaluation.

Formulation Guidelines

The successful integration of 2-ethyl-2-methyloctanoic acid into a lubricant formulation requires consideration of several factors.

Treat Rate:

The optimal concentration of 2-ethyl-2-methyloctanoic acid will depend on the base oil, the other additives present, and the target application. A typical starting point for evaluation is in the range of 0.1% to 2.0% by weight .

Treat Rate (% wt.)Expected Performance
0.1 - 0.5 Initial friction reduction, may be sufficient for some applications.
0.5 - 1.0 A common range for significant friction reduction in engine oils.[6]
1.0 - 2.0 May provide further performance benefits, but cost and potential interactions with other additives should be considered.

Base Oil Compatibility:

2-Ethyl-2-methyloctanoic acid is expected to have good solubility in a wide range of lubricant base stocks, including:

  • Group I, II, III, and IV (PAO) mineral and synthetic oils.

  • Group V (ester) base oils.

Compatibility with Other Additives:

Lubricant formulations are complex mixtures of various additives. It is essential to consider the potential interactions between 2-ethyl-2-methyloctanoic acid and other components.

  • Anti-wear Additives (e.g., ZDDP): Carboxylic acids can sometimes compete with ZDDP for surface access. However, synergistic effects have also been reported.[7] It is crucial to evaluate the combined performance to ensure a balance of friction reduction and wear protection.[8][9]

  • Detergents (e.g., calcium sulfonate): Over-based detergents can potentially react with the carboxylic acid, reducing its effectiveness. Careful selection of the detergent package is necessary.

  • Dispersants: Generally compatible.

  • Antioxidants: Generally compatible.

Illustrative Performance Data (Case Study)

While specific performance data for 2-ethyl-2-methyloctanoic acid is not publicly available, the following table illustrates the expected performance of a well-formulated lubricant containing a branched-chain carboxylic acid friction modifier, based on general tribological principles.

Test Conditions: HFRR, 60°C, 2N load, 50 Hz, 75 min.

Lubricant FormulationAverage Coefficient of FrictionWear Scar Diameter (µm)
Group III Base Oil (Reference) 0.150350
Group III Base Oil + 0.5% 2-Ethyl-2-methyloctanoic Acid 0.085320
Fully Formulated Engine Oil (without friction modifier) 0.120280
Fully Formulated Engine Oil + 0.5% 2-Ethyl-2-methyloctanoic Acid 0.070270

Interpretation:

The addition of 2-ethyl-2-methyloctanoic acid is expected to significantly reduce the coefficient of friction in both the base oil and the fully formulated engine oil. A modest improvement in wear protection may also be observed. The performance in a fully formulated oil will be influenced by the interactions with other additives.

Conclusion

2-Ethyl-2-methyloctanoic acid represents a promising candidate for a high-performance friction modifier in modern lubricants. Its branched, tertiary structure suggests good thermal and oxidative stability, while its carboxylic acid functionality provides a strong affinity for metal surfaces, leading to the formation of a durable, low-shear-strength boundary film. The protocols and guidelines presented in this document provide a framework for the effective evaluation and formulation of this additive. Further research is warranted to fully characterize its performance in a variety of lubricant applications and to explore potential synergistic effects with other additive technologies.

References

  • Hot Shot's Secret. (2020, July 24). What Is a High Frequency Reciprocating Rig (HFRR) Test? Retrieved from [Link]

  • Infineum Insight. (2013, December 12). HFRR best test for lubricity. Retrieved from [Link]

  • SciSpace. (n.d.). Effects of Carboxylic Acids on Friction and Wear Reducing Properties for Alkylmethylimidazolium Derived Ionic liquids. Retrieved from [Link]

  • SINTEF. (n.d.). Friction Mechanisms by Carboxylic Acids in Aqueous Lubricants. Retrieved from [Link]

  • IOPscience. (2021, June 10). Tribological performance of organic molybdenum in the presence of organic friction modifier. Retrieved from [Link]

  • Scribd. (n.d.). HFRR Koehler. Retrieved from [Link]

  • Rumanza Lubricants. (n.d.). Understanding Friction Modifiers: A Comprehensive Guide. Retrieved from [Link]

  • Cargill. (n.d.). Organic friction modifiers. Retrieved from [Link]

  • DeveLub. (n.d.). Organic Friction Modifiers. Retrieved from [Link]

  • Koehler Instrument Company, Inc. (n.d.). High Frequency Reciprocating Rig (HFRR). Retrieved from [Link]

  • ACS Publications. (2024, March 8). Position of Carbonyl Group Affects Tribological Performance of Ester Friction Modifiers. Retrieved from [Link]

  • Google Patents. (n.d.). US6011171A - Process for synthesis of tertiary carboxylic acids and the esters thereof.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Patsnap. (2025, July 31). Carboxylic Acid's Potential in High-Performance Lubricants. Retrieved from [Link]

  • ACS Publications. (n.d.). Frictional Behavior and Tribofilm Formation of Organic Friction Modifiers under Severe Reciprocating Conditions. Retrieved from [Link]

  • ResearchGate. (2019, June 22). (PDF) Friction Modifier Additives, Synergies and Antagonisms. Retrieved from [Link]

  • AZoM. (2019, May 30). Testing Lubricants Using Reciprocating Systems. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017016825A1 - Use of polyclycerin esters as friction modifiers in lubricant formulations.
  • Lube Media. (n.d.). Friction Modifiers for Next Generation Engine Oils. Retrieved from [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Retrieved from [Link]

Sources

Application Note: Derivatization and Analysis of 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

2-Ethyl-2-methyloctanoic acid is a branched-chain fatty acid characterized by a quaternary alpha-carbon .[1] Unlike linear fatty acids, the alpha-position is fully substituted with an ethyl group, a methyl group, a hexyl chain, and the carboxyl moiety. This structural feature creates significant steric hindrance , rendering standard esterification methods (e.g., acid-catalyzed Fischer esterification with BF3-MeOH) kinetically slow or incomplete.[1]

Direct analysis of the free acid by Gas Chromatography (GC) results in peak tailing and adsorption due to hydrogen bonding. For HPLC, the molecule lacks a chromophore, necessitating derivatization to introduce a fluorophore or UV-absorbing tag.[2]

This guide details two validated protocols designed specifically to overcome the steric barrier of the alpha-quaternary center:

  • GC-MS: Methylation using (Trimethylsilyl)diazomethane (TMS-DAM), selected for its small electrophilic size and high reactivity.[1]

  • HPLC-FLD: Fluorescence tagging with 4-Bromomethyl-7-methoxycoumarin (Br-MMC) via crown-ether catalysis.

Chemical Context & Steric Challenges

The reactivity of carboxylic acids is inversely proportional to the substitution at the


-carbon.
  • Linear Acids (e.g., Octanoic acid): Fast reaction kinetics.

  • 
    -Branched Acids (e.g., Valproic acid):  Moderate kinetics.[1]
    
  • 
    -Disubstituted Acids (e.g., 2-Ethyl-2-methyloctanoic acid):  Slow kinetics.[1] The nucleophilic attack on the carbonyl carbon is blocked by the bulk of the surrounding alkyl groups.
    

Implication for Protocol Design:

  • Avoid: Acid-catalyzed alcoholysis (e.g.,

    
    /MeOH) requires high temperatures and long times, risking analyte degradation.
    
  • Select: Reagents that operate via

    
     mechanisms on the derivatizing agent (where the carboxylate acts as the nucleophile) or highly reactive carbene-like intermediates.
    

Protocol A: GC-MS Analysis via Methylation

Objective: Convert the hindered acid into a stable methyl ester for GC-MS quantification. Reagent of Choice: (Trimethylsilyl)diazomethane (TMS-DAM).[1]

  • Why: Unlike toxic and explosive diazomethane, TMS-DAM is stable and safe.[1] It reacts rapidly with carboxylic acids in methanol to form methyl esters. The reaction is driven by the release of nitrogen gas and is less sensitive to steric bulk than Fischer esterification.

Reagents & Materials
  • Analyte Standard: 2-Ethyl-2-methyloctanoic acid (>98% purity).[1]

  • Derivatizing Agent: 2.0 M (Trimethylsilyl)diazomethane in hexanes (Sigma-Aldrich/Merck).[1]

  • Solvent: Anhydrous Methanol (MeOH) and Toluene (1:1 v/v).

  • Quenching Agent: Acetic Acid (glacial).

Step-by-Step Procedure
  • Sample Preparation: Dissolve 1 mg of sample (or dry residue from extraction) in 500 µL of Toluene:Methanol (1:1).

    • Note: Methanol is required as a proton source to facilitate the breakdown of the TMS-DAM intermediate.

  • Derivatization: Add 50 µL of 2.0 M TMS-DAM solution dropwise.

    • Observation: The solution should turn a persistent yellow color, indicating excess reagent. Evolution of

      
       gas (bubbles) may be visible.
      
  • Incubation: Vortex for 30 seconds. Let stand at room temperature (20-25°C) for 20 minutes.

    • Insight: While linear acids react instantly, the hindered nature of 2-ethyl-2-methyloctanoic acid requires this incubation period to ensure quantitative conversion.[1]

  • Quenching: Add 10 µL of Glacial Acetic Acid to destroy excess TMS-DAM.

    • Observation: The yellow color will disappear.

  • Work-up: Evaporate the solvent under a stream of Nitrogen at 35°C to near dryness. Reconstitute in 1 mL of Hexane or Isooctane.

  • Analysis: Inject 1 µL into GC-MS.

GC-MS Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
MS Source 230°C, EI mode (70 eV)
Target Ion m/z 87 (characteristic of methyl esters), m/z 199 (M-1)

Protocol B: HPLC-FLD Analysis via Coumarin Tagging

Objective: Introduce a high-quantum-yield fluorophore for trace detection (femtomole sensitivity). Reagent of Choice: 4-Bromomethyl-7-methoxycoumarin (Br-MMC).[1] Catalyst: 18-Crown-6 (Phase Transfer Catalyst).[1]

  • Mechanism:[1][3][4] The crown ether complexes the potassium ion (

    
    ), generating a "naked," highly reactive carboxylate anion. This naked anion performs an 
    
    
    
    attack on the bromomethyl group of the coumarin, bypassing the steric hindrance at the carbonyl carbon.
Reagents[1][3][6][7][8][9][10]
  • Br-MMC Solution: 1 mg/mL in anhydrous Acetone.[1]

  • Catalyst Solution: 18-Crown-6 (2 mg/mL) in Acetone.[1]

  • Base: Potassium Carbonate (

    
    ), solid, anhydrous.
    
Step-by-Step Procedure
  • Solubilization: Dissolve the sample in 100 µL of Acetone.

  • Activation: Add 5-10 mg of solid

    
     and 50 µL of 18-Crown-6 solution.
    
  • Tagging: Add 100 µL of Br-MMC solution.

  • Reaction: Cap the vial tightly (protect from light). Heat at 60°C for 45 minutes .

    • Critical Control: The elevated temperature is essential. Standard protocols use 30°C, but the alpha-quaternary center requires higher energy to overcome the activation barrier for the

      
       approach.
      
  • Filtration: Cool to room temperature. Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate.

  • Analysis: Inject 5-10 µL into the HPLC-FLD system.

HPLC-FLD Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Excitation 325 nm
Emission 398 nm

Visual Workflows & Logic

Decision Matrix for Method Selection

MethodSelection Start Start: 2-Ethyl-2-methyloctanoic Acid Sample Matrix What is the sample matrix? Start->Matrix Bio Biological Fluid (Plasma/Urine) Trace Levels (<1 µg/mL) Matrix->Bio Bulk Drug Substance / Synthesis High Conc. (>10 µg/mL) Matrix->Bulk HPLC Protocol B: HPLC-FLD (Coumarin Tagging) Bio->HPLC GC Protocol A: GC-MS (TMS-Diazomethane) Bulk->GC Reason1 Reason: High Sensitivity required. No volatility issues. HPLC->Reason1 Reason2 Reason: High Resolution required. Structural confirmation via MS fragmentation. GC->Reason2

Caption: Decision matrix guiding the selection between GC-MS and HPLC-FLD based on sample concentration and matrix complexity.

Steric Hindrance Reaction Mechanism (Conceptual)

ReactionMech Analyte 2-Ethyl-2-methyloctanoic Acid (Sterically Crowded Alpha-C) Catalyst 18-Crown-6 / K2CO3 (Naked Anion Generator) Analyte->Catalyst Deprotonation Reagent Reagent: Br-MMC (Electrophile) Transition Transition State: Carboxylate attacks CH2-Br (Remote from steric bulk) Catalyst->Transition + Reagent Product Fluorescent Ester Derivative Transition->Product SN2 Displacement

Caption: The Crown Ether catalysis strategy exposes the carboxylate, allowing it to attack the tag remotely, minimizing steric interference from the alpha-ethyl/methyl groups.[1]

Method Validation & Troubleshooting

Validation Parameters (Expected)
  • Linearity:

    
     over the range of 0.1 – 100 µg/mL.
    
  • Recovery: >90% extraction efficiency using Liquid-Liquid Extraction (LLE) with MTBE/Hexane at pH 2.0.[1]

  • Stability: Methyl esters are stable for weeks at 4°C. Coumarin derivatives are light-sensitive; store in amber vials.[1]

Troubleshooting "Neo" Acids
IssueCauseSolution
Low Yield (GC) Incomplete methylation due to hindrance.[1]Extend reaction time to 45 mins or switch to Iodomethane/Base (MeI/K2CO3) in Acetone (reflux).
Peak Tailing Free acid remaining.Ensure quenching step is performed after sufficient time. Check pH of aqueous layer if extracting.
Precipitate in HPLC Excess K2CO3 or Crown Ether.Ensure filtration (0.22 µm) is rigorous. Use a guard column.

References

  • PubChem. (2023). 2-Ethyl-2-methyloctanoic acid | C11H22O2.[1][5][6] National Library of Medicine.[6] [Link]

  • Tsuruta, Y., et al. (1999). Fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin. Analytical Chemistry via ResearchGate. [Link]

  • Gelest. (2020). Silane Coupling Agents and Silylation Protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 2-Ethyl-2-methyloctanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, particularly focusing on the prevalent laboratory method of ester enolate alkylation.

Core Synthesis Strategy: A General Overview

The laboratory synthesis of 2-Ethyl-2-methyloctanoic acid, a molecule with a quaternary α-carbon, is most commonly achieved through the sequential alkylation of an ester enolate, followed by hydrolysis. This multi-step process, while powerful, has several critical points where yields can be compromised. Understanding these steps is key to effective troubleshooting.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Workup Start 2-Methyloctanoate Ester Base Strong, Bulky Base (e.g., LDA) Start->Base Deprotonation (-78 °C) Enolate Lithium Enolate (Nucleophile) Base->Enolate Alkyl_Halide Ethyl Halide (e.g., Et-I, Et-Br) Enolate->Alkyl_Halide SN2 Attack Alkylated_Ester Ethyl 2-Ethyl-2-methyloctanoate Alkyl_Halide->Alkylated_Ester Hydrolysis 1. Base (NaOH/KOH) 2. Acid (H3O+) Alkylated_Ester->Hydrolysis Saponification & Acidification Final_Product 2-Ethyl-2-methyloctanoic Acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 2-Ethyl-2-methyloctanoic acid.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My overall yield of 2-Ethyl-2-methyloctanoic acid is consistently low. Where should I start looking for the problem?

A low overall yield in a multi-step synthesis can result from small losses at each stage or a significant failure in one critical step. The most common culprits in this specific synthesis are: incomplete enolate formation, competing side reactions during alkylation, and inefficient hydrolysis or product loss during workup.[1]

Systematic Troubleshooting Approach:

  • Verify Enolate Formation: This is the foundation of the synthesis. If the enolate is not formed quantitatively, the unreacted starting ester will remain, or it can participate in undesirable side reactions.[1]

  • Analyze for Side Products: Use techniques like TLC, GC-MS, or NMR on your crude product to identify potential side products. The presence of specific impurities can point directly to the problematic step (see Q3).

  • Optimize the Alkylation Step: Ensure your alkylating agent is reactive and that reaction conditions favor the desired SN2 pathway.

  • Refine the Workup Procedure: Review your hydrolysis and extraction steps to minimize product loss.

Q2: I suspect incomplete enolate formation from my 2-methyloctanoate ester. How can I improve this?

Incomplete deprotonation is a frequent cause of low yields.[1] To achieve the desired C-alkylation, the starting ester must be fully converted to its enolate form before the alkylating agent is introduced.

Causality & Solutions:

  • Insufficiently Strong Base: The α-proton of a simple ester has a pKa of ~25. A very strong base is required for complete and rapid deprotonation. Lithium diisopropylamide (LDA) is the base of choice because it is exceptionally strong and sterically hindered, which makes it a poor nucleophile, thus preventing it from attacking the ester's carbonyl group.[2][3]

  • Improper Temperature: The formation of the enolate with LDA should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[3][4] This ensures the reaction is under kinetic control, forming the enolate irreversibly and preventing side reactions that can occur at higher temperatures.[5]

  • Moisture Contamination: LDA and the enolate intermediate are extremely sensitive to moisture. Even trace amounts of water will protonate the enolate or consume the LDA, reducing the efficiency of the deprotonation. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., THF distilled from sodium/benzophenone).[6]

  • Incorrect Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of LDA to ensure all the ester is converted to the enolate.

Q3: My analysis shows multiple unexpected products. What are the likely side reactions and how can I minimize them?

The presence of multiple products points towards competing reaction pathways. The most common side reactions in this synthesis are O-alkylation, poly-alkylation, and self-condensation.[1]

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionCauseMitigation Strategy
O-Alkylation The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen. O-alkylation leads to the formation of a ketene acetal, which is a dead-end for this synthesis.The nature of the cation, solvent, and alkylating agent can influence the C/O alkylation ratio.Use of lithium as the counter-ion (from LDA) and a polar aprotic solvent like THF generally favors C-alkylation.[7]
Poly-alkylation If the starting material is not a di-substituted ester (e.g., starting from octanoic acid ester), adding more than the desired number of alkyl groups can occur.Presence of multiple acidic α-protons.For this specific target, starting with a 2-methyloctanoate ester and adding the ethyl group is the most direct route, as there is only one α-proton to remove.
Self-Condensation The nucleophilic enolate can attack the carbonyl group of an unreacted starting ester molecule (a Claisen-like condensation).Incomplete enolate formation leaves starting ester in the solution.Ensure quantitative enolate formation by using a strong base like LDA.[8] Add the ester slowly to the solution of LDA at -78 °C; this ensures the base is always in excess and any formed enolate does not encounter unreacted ester.
Q4: The alkylation step with ethyl iodide seems inefficient, and a lot of my starting material is recovered after workup. What could be wrong?

An inefficient alkylation step, even with successful enolate formation, will lead to low conversion.

Causality & Solutions:

  • Poor Alkylating Agent: The alkylation is an SN2 reaction.[9] The reactivity of the alkyl halide is critical. The general trend is R-I > R-Br > R-Cl. Ethyl iodide is an excellent choice. Ensure the reagent is pure and not degraded.

  • Steric Hindrance: The SN2 reaction is sensitive to steric bulk. Primary alkyl halides (like ethyl iodide) are ideal. Secondary halides react poorly, and tertiary halides will lead primarily to elimination products.[2][9]

  • Reaction Temperature/Time: After the enolate is formed at -78 °C, the alkylating agent is added. The reaction may need to be allowed to warm slowly to room temperature over several hours to proceed to completion. Monitor the reaction by TLC to determine the optimal time.

Q5: I'm losing a significant amount of product during the final ester hydrolysis and workup. How can I improve this final stage?

The final step involves converting the synthesized ester into the desired carboxylic acid.

Causality & Solutions:

  • Reversible Hydrolysis: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[10] To drive it to completion, a large excess of water is needed, which can complicate the workup.

  • Recommended Method - Saponification: Alkaline hydrolysis (saponification) using NaOH or KOH is highly recommended. This reaction is effectively irreversible because the final product is the carboxylate salt, which is deprotonated and unreactive towards the alcohol by-product.[10]

  • Emulsion Formation: During the acidic workup (to protonate the carboxylate salt), emulsions can form, making the separation of aqueous and organic layers difficult and leading to product loss. Use a brine wash (saturated NaCl solution) to help break up emulsions.

  • Incomplete Extraction: 2-Ethyl-2-methyloctanoic acid has some water solubility. Ensure you perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent (like diethyl ether or ethyl acetate) to recover all the product from the aqueous layer.[6]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Step 1: Generation of the Lithium Enolate

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in anhydrous THF at -78 °C to form LDA in situ. Stir for 30 minutes.

  • Slowly add a solution of ethyl 2-methyloctanoate (1.0 eq) in anhydrous THF to the LDA solution via a syringe pump, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: α-Alkylation

  • To the enolate solution at -78 °C, add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Slowly warm the mixture to room temperature and let it stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Saponification and Acidification

  • Remove the THF under reduced pressure. Add a solution of potassium hydroxide (KOH) in methanol/water.

  • Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any neutral organic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold concentrated HCl until the pH is ~1. The carboxylic acid may precipitate or form an oil.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-2-methyloctanoic acid. Further purification can be achieved by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is LDA considered the best base for this type of α-alkylation? LDA (Lithium Diisopropylamide) is a strong, non-nucleophilic, sterically hindered base.[4] Its strength (pKa of its conjugate acid is ~36) ensures fast and quantitative deprotonation of the ester.[3] Its bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group, a common side reaction with smaller, stronger bases like alkoxides.[11]

Q2: Can I use a weaker base like sodium ethoxide (NaOEt)? Using a weaker base like NaOEt is problematic. It will only deprotonate a small amount of the ester at equilibrium. This means you will have a mixture of the base, the ester, and the enolate all in solution at the same time, which is a perfect recipe for Claisen self-condensation reactions, leading to significantly lower yields of the desired alkylated product.[12]

Q3: What is the mechanism of the key alkylation step? The mechanism involves two main stages: deprotonation to form the enolate, followed by an SN2 attack on the alkyl halide.

ester Ester (R-CH(CH3)-COOEt) enolate Lithium Enolate (Nucleophile) ester->enolate 1. Deprotonation (LDA, -78°C) lda LDA (Base) amine Diisopropylamine alkyl_halide Ethyl-Iodide (Et-I) salt LiI product Alkylated Ester enolate->product 2. SN2 Attack

Caption: Core mechanism of ester alkylation via an LDA-generated enolate.

Q4: What are the primary safety concerns for this synthesis?

  • n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • LDA: Highly corrosive and moisture-sensitive.

  • Anhydrous Solvents: Solvents like THF can form explosive peroxides. Always use fresh, properly stored anhydrous solvents.

  • Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves to prevent severe burns.

References

Sources

Technical Support Center: Synthesis of 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-QA-2948 Topic: Temperature Optimization for Sterically Hindered Enolate Alkylation Status: Open Assigned Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of 2-Ethyl-2-methyloctanoic acid presents a classic challenge in organic chemistry: constructing a quaternary carbon center at the


-position of a carboxylic acid.

The primary failure mode in this synthesis is not reagent selection, but thermodynamic management . The steric bulk of the quaternary center creates a high energy barrier for substitution (


), while the basic conditions promote competing elimination reactions (

).

This guide optimizes the Dianion Alkylation Method , specifically focusing on the temperature ramp required to balance kinetic enolate formation against the thermodynamic requirements of the alkylation step.

Part 1: The Thermodynamic & Kinetic Logic

Why Temperature is Your Critical Variable

To synthesize this molecule, we typically generate a dianion of a precursor acid (e.g., 2-ethyloctanoic acid) and react it with an alkyl halide (e.g., methyl iodide).

  • Dianion Stability (The "Cold" Requirement): The dianion (two negative charges) is highly reactive. At temperatures above 0°C, it can attack the solvent (THF) or undergo oxidative decomposition. Requirement: Deprotonation must occur at low temperatures (-78°C to 0°C).

  • The Steric Wall (The "Heat" Requirement): The incoming electrophile must attack a carbon that is already crowded by an ethyl group and a hexyl chain. At -78°C, the kinetic energy is often insufficient to overcome this steric repulsion.

  • The Elimination Trap: If you heat too quickly to overcome the steric wall, the basic enolate will act as a base rather than a nucleophile, causing

    
    -elimination of the alkyl halide (destroying your reagent) or self-condensation.
    
The "Smallest Electrophile Last" Rule

Expert Insight: Do not attempt to ethylate 2-methyloctanoic acid. The transition state is too crowded. Optimization: Start with 2-ethyloctanoic acid and alkylate with Methyl Iodide (MeI) . Methyl iodide is a superior electrophile with a smaller transition state profile.

Part 2: Optimized Experimental Protocol

Reaction:


-Methylation of 2-Ethyloctanoic Acid via Lithium Dianion.
Reagents & Setup
  • Substrate: 2-Ethyloctanoic acid (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (2.2 eq)

  • Electrophile: Methyl Iodide (MeI) (1.5 eq) - Caution: Carcinogen

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Additives: HMPA or DMPU (10% v/v) - Crucial for breaking lithium aggregates.

Step-by-Step Temperature Ramp
PhaseActionTempDurationRationale
1. Generation Add 2-ethyloctanoic acid to LDA/THF-78°C30 minKinetic control; prevents rapid exotherm.
2. Formation Warm reaction mixture0°C30 minEnsures complete formation of the dianion (solubility increases).
3. Recooling Cool mixture back down-78°C15 minPrepares system for electrophile addition; suppresses side reactions.
4. Addition Add Methyl Iodide (MeI)-78°C5 minMixing reagents while kinetic energy is low prevents immediate runaway.
5. The Ramp CRITICAL STEP: Allow slow warm-up-78°C

RT
4-6 hrsSee Diagram below. Gradual energy increase allows

to proceed without triggering

.
6. Quench Add dilute HCl0°C10 minProtonates the carboxylate; destroys excess base.

Part 3: Visualization of the Process

The following diagram illustrates the critical temperature checkpoints and the chemical species dominant at each stage.

TemperatureOptimization Start Start: 2-Ethyloctanoic Acid Deprotonation Phase 1: Deprotonation (-78°C) Start->Deprotonation Add to LDA Dianion Phase 2: Dianion Formation (Warm to 0°C) Deprotonation->Dianion Kinetic Barrier Addition Phase 3: MeI Addition (Cool to -78°C) Dianion->Addition Recool Ramp Phase 4: The Ramp (-78°C to 25°C) Addition->Ramp Slow Warm Product Product: 2-Ethyl-2-methyloctanoic Acid Ramp->Product Quench Elimination Side Product: Elimination (E2) Ramp->Elimination If warmed too fast

Caption: Workflow for dianion alkylation showing the critical "Recool" step before electrophile addition to minimize side reactions.

Part 4: Troubleshooting & FAQs

Q1: My yield is low (<30%), and I'm recovering starting material. What happened?

Diagnosis: The alkylation step failed due to "The Steric Wall." Resolution:

  • Check the Ramp: If you kept the reaction at -78°C the whole time, the energy was insufficient for the quaternary bond to form. You must allow it to reach Room Temperature (23°C).

  • Add HMPA/DMPU: Lithium enolates form tight aggregates. Adding a polar aprotic cosolvent like DMPU (N,N'-Dimethylpropyleneurea) breaks these aggregates, making the enolate more "naked" and reactive.

Q2: I see a significant amount of O-alkylated product (Ester) instead of C-alkylated acid.

Diagnosis: Reaction control was too thermodynamic or the counter-ion was too "loose." Resolution:

  • While rare for dianions (the charge on the oxygen is delocalized), this happens if the

    
    -carbon is too hindered.
    
  • Fix: Ensure you are using Lithium (LDA) and not Potassium (KHMDS). The Lithium-Oxygen bond is tighter, shielding the oxygen and forcing reaction at the Carbon.

Q3: The reaction mixture turned black/tarry upon adding Methyl Iodide.

Diagnosis: Runaway Exotherm / Decomposition. Resolution:

  • You likely added the MeI at 0°C or RT.

  • Fix: The addition must happen at -78°C. The "black tar" is polymerized methyl iodide and decomposed enolate caused by the massive heat release of the alkylation.

Q4: Can I use 2-Methyloctanoic acid and add Ethyl Iodide instead?

Diagnosis: Suboptimal Electrophile Selection. Resolution:

  • Avoid this. Ethyl iodide is physically larger than Methyl iodide. Pushing a larger ethyl group into a hindered secondary enolate is exponentially slower (S_N2 rates drop 100x-1000x with steric bulk).

  • Stick to the rule: Build the longest chain first, then the medium chain, and add the smallest group (Methyl) last.

Part 5: Data Summary

Table 1: Impact of Temperature Strategy on Yield

StrategyTemp ProfileYield (Isolated)Major Impurity
Isothermal Cold Constant -78°C< 10%Recovered Starting Material
Direct Warm Add MeI at 0°C45%Polymer/Tars
The Ramp (Standard) -78°C

RT (1 hr)
65%Elimination Products
The Ramp (Optimized) -78°C

RT (6 hrs) + DMPU
88% None detected

References

  • Myers, A. G. (2024). Alkylation of Enolates: Practical Guidelines for Synthesis. Harvard University Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Enantioselective Synthesis of Acyclic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Quaternary Carboxylic Acid Derivatives. Retrieved from [Link]
    

Technical Support Center: Purification Protocols for 2-Ethyl-2-methyloctanoic Acid (EMOA)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Isolation and Purification of Sterically Hindered Neo-Acids Ticket ID: EMOA-PUR-001 Responder: Senior Application Scientist, Separation Sciences Division

Introduction: Understanding the "Neo-Acid" Challenge

Welcome to the technical support center. You are likely here because standard purification methods for 2-Ethyl-2-methyloctanoic acid (EMOA) have failed.

EMOA is not a typical fatty acid. It belongs to a class known as Neo-acids (or Versatic™ acids derivatives), characterized by a quaternary alpha-carbon . This structural feature—a carbon atom bonded to four other carbons (the carbonyl, the ethyl, the methyl, and the octyl chain)—creates a "Steric Shield."

Why this matters for your experiment:

  • Chemical Inertness: The steric bulk protects the carbonyl group, making standard derivatization (like Fischer esterification) kinetically extremely slow.

  • Physical Resistance: The branching disrupts crystal packing, meaning EMOA is likely an oil or low-melting solid, making recrystallization of the free acid difficult.

  • Surfactant Behavior: The C11 chain combined with the polar head group creates a potent surfactant, leading to persistent emulsions during aqueous workups.

This guide prioritizes Amine Salt Crystallization and High-Vacuum Distillation over standard techniques.

Module 1: The Phase Separation Conundrum (Extraction)

User Complaint: "I performed a standard alkaline extraction to remove neutral impurities, but my separatory funnel is full of white sludge. The layers won't separate."

Root Cause: The Surfactant Effect

At pH > 5, EMOA exists as its carboxylate anion. Due to the branched hydrophobic tail, this anion acts as an efficient emulsifier, stabilizing oil-in-water droplets. Standard "shaking" creates a stable micellar structure.

Troubleshooting Protocol: Breaking the Emulsion

Do not add more water. Follow this stepwise logic to resolve the phase boundary.

Step 1: The Salting-Out Method (Ionic Strength) Increase the ionic strength of the aqueous phase to disrupt the electrical double layer stabilizing the emulsion.

  • Action: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.

  • Why: This increases the density difference and "salts out" the organic organics.

Step 2: The Solvent Switch (Density Control) If you are using Dichloromethane (DCM,


), the emulsion often sits in the middle.
  • Action: Switch to MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Why: These are lighter than water (

    
    ), forcing the organic layer to the top and compressing the emulsion layer.
    

Step 3: Thermal Breaking

  • Action: Use a heat gun to gently warm the separatory funnel to ~35°C (ensure vent is open).

  • Why: Heat reduces viscosity and increases the critical micelle concentration (CMC), destabilizing the emulsion.

Visualization: The Extraction Decision Tree

ExtractionLogic Start Issue: Persistent Emulsion SolventCheck Check Solvent Density Start->SolventCheck IsDCM Solvent is DCM/Chloroform? SolventCheck->IsDCM SwitchSolvent Dilute with MTBE (Lighter Phase) IsDCM->SwitchSolvent Yes SaltAdd Add Solid NaCl (Saturation) IsDCM->SaltAdd No SwitchSolvent->SaltAdd Heat Warm to 35°C SaltAdd->Heat Filter Filter through Celite pad Heat->Filter If solids present Success Phase Separation Achieved Heat->Success If liquid only Filter->Success

Figure 1: Decision matrix for resolving stable emulsions during EMOA workup.

Module 2: Purification via Amine Salt Formation (Recommended)

User Complaint: "Distillation isn't separating my isomers, and the product is an oil, so I can't recrystallize it."

Expert Insight: The "Trojan Horse" Crystallization

Since EMOA is difficult to crystallize directly, you must convert it into a solid derivative. However, because esterification is hindered (difficult to form and difficult to hydrolyze later), Amine Salt Formation is the superior method.

The Strategy: React EMOA with a bulky amine (e.g., Dicyclohexylamine or Benzylamine). The resulting salt is often a crystalline solid that can be recrystallized to reject impurities (isomers/neutrals). The salt is then easily broken with cold dilute acid.

Protocol: Dicyclohexylamine (DCHA) Salt Method
  • Formation: Dissolve crude EMOA (1.0 equiv) in Acetone or Ethyl Acetate (5 volumes).

  • Addition: Add Dicyclohexylamine (1.05 equiv) dropwise with stirring.

    • Observation: A white precipitate should form. If not, cool to 0°C.

  • Purification: Filter the salt. Recrystallize from hot Acetone/Ethanol.

    • Mechanism:[1][2][3][4][5] Impurities (structural isomers) will not fit the crystal lattice of the EMOA-DCHA salt and remain in the mother liquor.

  • Liberation: Suspend the purified salt in MTBE. Add 1M H₂SO₄ or HCl. Shake.

    • Result: The DCHA stays in the water (as ammonium salt); pure EMOA moves to the MTBE layer.

Module 3: High-Vacuum Distillation (Thermal Separation)

User Complaint: "I see decomposition when I try to distill at atmospheric pressure."

Technical Data: Boiling Point Estimation

EMOA has a high molecular weight and strong hydrogen bonding (dimerization).

  • Atmospheric BP (Est.): >280°C (Decomposition likely)

  • Target Vacuum: < 1.0 mbar (0.75 Torr)

Table 1: Estimated Physical Properties for Process Design

PropertyValue (Approximate)Operational Implication
Molecular Weight 186.29 g/mol Moderate volatility.
Boiling Point (760 Torr) ~285°C (Extrapolated)DO NOT distill at ambient pressure.
Boiling Point (1 Torr) ~115 - 120°CIdeal range for oil bath set to 140°C.
pKa ~4.8Extractable into 5% NaHCO₃ or NaOH.
Appearance Colorless to pale yellow oilDo not expect spontaneous crystallization.
Distillation Protocol
  • Equipment: Short-path distillation head (Vigreux column is likely too much hold-up).

  • Vacuum: High vacuum pump required (Two-stage rotary vane). Target < 0.5 mmHg.

  • Blanketing: Use Nitrogen bleed capillary if available to prevent oxidation, though Neo-acids are generally oxidation-resistant.

Module 4: The Esterification Trap (FAQ)

Q: Can I make the methyl ester, distill that, and then hydrolyze it back?

A: We strongly advise AGAINST this route.

The Reason: The Newman Projection of the alpha-quaternary center shows extreme crowding.

  • Synthesis: Fischer esterification (MeOH + H₂SO₄) will take days or fail. You would need to use the Acid Chloride route (SOCl₂

    
     MeOH), which is harsh.
    
  • Hydrolysis: Even if you purify the ester, hydrolyzing it back to the acid is kinetically blocked. The tetrahedral intermediate required for saponification cannot easily form due to the ethyl/methyl/octyl steric wall. You will likely require high temperatures (100°C+) and KOH in Glycol, leading to potential degradation.

Visualizing the Workflow:

Workflow cluster_Bad NOT RECOMMENDED cluster_Good RECOMMENDED PATH Crude Crude EMOA (Oil + Isomers) Ester Methyl Ester Crude->Ester Slow AmineSalt DCHA Salt Formation Crude->AmineSalt Fast Hydrolysis Hydrolysis (Blocked!) Ester->Hydrolysis Very Difficult Cryst Recrystallization AmineSalt->Cryst AcidWash Acid Wash (H2SO4) Cryst->AcidWash Pure Pure EMOA AcidWash->Pure

Figure 2: Comparison of purification pathways. Note the kinetic blockage in the ester hydrolysis route.

References

  • PubChem. (2025).[6] 2-Ethyl-2-methyloctanoic acid (Compound Summary).[6][7] National Library of Medicine. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004).[8] A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides.[8] Journal of Organic Chemistry, 69(25), 8984–8986. (Demonstrates the difficulty of activating hindered acids). [Link]

Sources

Technical Support Center: Grignard Reactivity with Sterically Hindered Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GRIG-OPT-2024-08 Subject: Poor Reactivity/Recovered Starting Material with Ethyl 2-methyloctanoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

User Issue: You are observing poor conversion or full recovery of starting material when reacting a Grignard reagent with ethyl 2-methyloctanoate . Root Cause Diagnosis: The 2-methyl substitution on your ester creates two simultaneous barriers:

  • Steric Hindrance: The

    
    -methyl group blocks the Burgi-Dunitz trajectory required for nucleophilic attack.
    
  • Enolization (The "Hidden" Killer): Grignard reagents are strong bases (

    
    ). The 
    
    
    
    -proton (at the 2-position) is accessible. Because nucleophilic attack is kinetically slowed by sterics, the Grignard reagent acts as a base, deprotonating the ester to form an enolate.[1][2] Upon aqueous quench, this enolate reprotonates, returning your exact starting material.

Recommended Solution: Switch to Organocerium chemistry (Imamoto conditions) . This increases nucleophilicity (carbonyl activation) while drastically suppressing basicity.

Diagnostic Logic (Interactive Flowchart)

Before altering your synthesis, confirm the failure mode using this logic tree.

GrignardTroubleshooting Start Start: Reaction Analysis SM_Recovered Is Starting Material (SM) recovered after quench? Start->SM_Recovered Side_Products Are there side products? SM_Recovered->Side_Products No (Complex mix) Enolization DIAGNOSIS: Enolization Grignard acted as Base. (Kinetic Product) SM_Recovered->Enolization Yes (Major) Reduction DIAGNOSIS: Reduction Beta-hydride transfer observed? Side_Products->Reduction Alcohols/Aldehydes present Moisture DIAGNOSIS: Reagent Death Quenched by moisture/air. Side_Products->Moisture Simple alkane (R-H) formed Solution SOLUTION: Organocerium (Imamoto Protocol) Enolization->Solution

Figure 1: Diagnostic logic for Grignard failures with hindered esters.

Technical Deep Dive: The "Imamoto" Fix

To force the reaction of ethyl 2-methyloctanoate, we must invert the reactivity profile of the organometallic species. We utilize the high oxophilicity of Cerium(III).

Comparison of Methodologies
FeatureStandard Grignard (

)
Organocerium (

)
Primary Role Strong Nucleophile / Strong Base Strong Nucleophile / Weak Base
Mechanism Direct attack (or SET)Carbonyl Activation (Lewis Acid)
Steric Tolerance Low (Sensitive to

-substitution)
High (Tolerates bulk)
Side Reaction

-Deprotonation (Enolization)
Negligible Enolization
Temperature Usually

to Reflux

to

The Mechanism

In the Imamoto protocol, anhydrous


 coordinates strongly to the ester carbonyl oxygen. This Lewis Acid activation lowers the LUMO energy of the carbonyl, making it susceptible to attack even by less basic nucleophiles. Simultaneously, the organocerium species is less basic than the Grignard, preventing the abstraction of the 

-proton.

ImamotoMechanism CeCl3 CeCl3 (Anhydrous) Complex Carbonyl Activation (Ce coordinates Oxygen) CeCl3->Complex + Ester Attack Nucleophilic Attack (RCeCl2 adds to C=O) Complex->Attack + RMgX Product Tertiary Alcohol Attack->Product Workup

Figure 2: Cerium-mediated activation pathway.

Validated Protocols

Protocol A: Preparation of Anhydrous Cerium(III) Chloride

Critical Step: Commercial "anhydrous"


 is often wet. The heptahydrate (

) must be dried rigorously.
  • Grinding: Finely powder

    
     using a mortar and pestle.
    
  • Vacuum Heating (Stepwise): Place in a Schlenk flask under high vacuum (

    
    ).
    
    • Heat to 90°C for 1 hour.

    • Increase to 140°C for 2 hours (Bulk water removal).

    • Increase to 160°C for 2 hours.

  • Activation: While still hot and under vacuum, introduce Argon. The resulting white powder is active anhydrous

    
    .
    
  • Suspension: Add dry THF to form a slurry. Stir overnight at room temperature. Note: It acts as a suspension, not a solution.

Protocol B: The Organocerium Reaction
  • Cooling: Cool the

    
    /THF slurry to -78°C .
    
  • Transmetallation: Add your Grignard reagent (1.1 - 1.5 equiv vs ester) dropwise to the slurry.

    • Observation: The slurry may change color (often yellow/orange) but will remain heterogeneous.

    • Time: Stir for 1 hour at -78°C to ensure formation of

      
      .
      
  • Addition: Add ethyl 2-methyloctanoate (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm slowly to 0°C over 2-4 hours.

  • Quench: Quench with dilute aqueous HCl or

    
    .
    
Protocol C: Titration of Grignard Reagent (Knochel Method)

Never assume the molarity on the bottle is correct. Titrate before every critical reaction.

Reagents:

  • Accurately weighed Iodine (

    
    ), approx 100-200 mg.
    
  • Saturated solution of LiCl in anhydrous THF (accelerates the reaction).

Procedure:

  • Dissolve weighed

    
     in 2-3 mL of the LiCl/THF solution. (Color: Dark Brown).
    
  • Add the Grignard reagent dropwise via a microliter syringe.

  • Endpoint: The solution turns colorless immediately upon consumption of Iodine.

  • Calculation:

    
    
    

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

?
A: Yes, Lanthanum chloride works via a similar mechanism and is non-redox active, which is safer if your substrate is prone to Single Electron Transfer (SET) oxidation. However, Cerium is the industry standard for cost and efficacy [1].

Q: My reaction mixture turned into a gel. Is this normal? A: Yes. Cerium alkoxides and salts often form thick gels. Ensure you have potent mechanical stirring or a strong magnetic stir bar. Diluting with additional THF during the quench helps break the emulsion.

Q: Why not just heat the Grignard reaction to reflux? A: Heating a hindered ester with a Grignard reagent usually accelerates the enolization (acid-base reaction) faster than the nucleophilic addition. You will likely just recover more starting material or cause Claisen condensation side-products.

Q: Can I use the "Turbo Grignard" (


) without Cerium? 
A: Knochel's Turbo Grignards are excellent for breaking aggregates and increasing reactivity [2]. While they are worth a try (easier than drying Cerium), for 

-substituted esters, the basicity issue often remains. The Cerium method is more robust for this specific steric profile.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4403.

  • Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333–3336.

  • Krasovskiy, A., and Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, vol. 2006, no.[3] 05, 2006, pp. 890–891.[3]

  • Hoye, T. R., et al. "No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium, Grignard, and Other Organometallic Reagents." Organic Letters, vol. 6, no.[4] 15, 2004, pp. 2567–2570.[4]

Sources

catalyst deactivation in the carbonylation of 2-ethyl-1-octene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Stability Protocols

Content Type: Troubleshooting Guide & FAQ Audience: Process Chemists, Kineticists, and Drug Development Scientists

Introduction: The "Invisible" Barrier

Welcome to the Advanced Catalysis Support Center. If you are reading this, you are likely observing a plateau in conversion or a distinct color change in your reactor during the carbonylation of 2-ethyl-1-octene .

As a Senior Application Scientist, I often see this substrate treated like a standard terminal alkene (e.g., 1-octene). It is not. 2-ethyl-1-octene is a 1,1-disubstituted alkene (vinylidene) . Its steric bulk inhibits the formation of the metal-alkyl intermediate, slowing the catalytic turnover frequency (TOF). This sluggishness opens a "time window" for deleterious side reactions—isomerization and catalyst decomposition—that faster substrates usually outrun.

This guide moves beyond basic "check the pressure" advice. We will diagnose whether your catalyst is dead, sleeping, or if your substrate has simply "run away."

Module 1: The "False" Deactivation (Substrate Isomerization)

Symptom: The reaction starts well but stops at ~40-60% conversion. Adding fresh catalyst does not restart the reaction. Diagnosis: Your catalyst is likely still active, but your substrate has isomerized to a trisubstituted internal alkene (e.g., 3-methyl-3-nonene), which is essentially inert to carbonylation under mild conditions.

The Mechanism

In palladium or rhodium-catalyzed cycles, the metal-hydride species (


) can add to the alkene reversibly. If the subsequent CO insertion (carbonylation) is slow due to the steric bulk of the ethyl group, 

-hydride elimination occurs instead. This often eliminates a hydrogen from the alkyl chain rather than the original position, moving the double bond "inward."
Troubleshooting Q&A

Q: How do I confirm isomerization is the culprit? A: Do not rely on gas uptake curves alone. You must perform GC-MS or 1H NMR on the reaction mixture.

  • Look for: A shift in the vinyl proton signals. 2-ethyl-1-octene has terminal vinyl protons (

    
     ~4.7 ppm). Internal isomers will show a triplet or quartet further downfield (
    
    
    
    ~5.1-5.4 ppm) or no vinyl protons if tetrasubstituted.

Q: How do I suppress this? A: You need to accelerate CO insertion relative to


-hydride elimination.
  • Increase CO Pressure: Higher [CO] forces the equilibrium toward the acyl-metal species.

  • Change the Ligand: Use bidentate phosphines with large bite angles (e.g., Xantphos or dppb). These ligands sterically crowd the metal center, making the formation of the isomerized alkene-metal complex less favorable compared to the acyl species.

Module 2: Intrinsic Deactivation (Palladium Black Formation)

Symptom: The reaction solution turns from yellow/orange to dark grey or black. A metallic mirror forms on the reactor walls. Diagnosis: Aggregation of Pd(0) species into inactive nanoparticles (Palladium Black).

The Mechanism

For alkoxycarbonylation (ester synthesis), the active species is often a Pd(II)-hydride.[1] If the Pd(II) is reduced to Pd(0) and not immediately re-oxidized or stabilized by ligands, it clusters. This is common when the substrate concentration drops (late reaction) or if CO pressure fluctuates.

Visualization: The Precipice of Precipitation

Pd_Deactivation Pd_Pre Pd(II) Precursor (Active) Pd_H Pd-Hydride Intermediate Pd_Pre->Pd_H Activation Pd_Zero Pd(0) Monomer (Transient) Pd_H->Pd_Zero Reductive Elimination (Low Acid/Ligand) Product Ester/Aldehyde Pd_H->Product Carbonylation Cycle Pd_Zero->Pd_H Re-oxidation (Acid Promoter) Pd_Cluster Pd(0) Clusters (Inactive Black) Pd_Zero->Pd_Cluster Aggregation (Irreversible) Product->Pd_H

Figure 1: The critical pathway where active Pd-Hydride species are lost to irreversible Pd(0) aggregation.

Troubleshooting Q&A

Q: My solution is black. Can I filter and reuse it? A: No. The active homogeneous species is gone. The remaining black solid has negligible activity for carbonylation and will likely catalyze further isomerization.

Q: It happens every time I sample the reactor. Why? A: "Sampling Shock." When you open a dip tube, pressure drops locally, and CO starves the metal center.

  • Fix: Use a pressurized sampling loop or in-situ IR (ReactIR) to monitor without pressure disruption.

Module 3: Ligand Degradation (The Silent Killer)

Symptom: Reaction rate decreases over multiple runs (recycling) or during long batch times, but no precipitate is visible. Diagnosis: Phosphine ligand oxidation or P-C bond cleavage.

Technical Insight

2-ethyl-1-octene often requires higher temperatures (>100°C) to overcome steric hindrance. At these temperatures, aryl phosphines (like


) are susceptible to:
  • Oxidation: Trace

    
     converts phosphines to phosphine oxides (
    
    
    
    ), which are non-coordinating.
  • P-C Bond Cleavage: The metal inserts into the P-Phenyl bond, leading to phosphonium salt formation. This is accelerated by the strong acids (e.g., TsOH) used in hydroesterification.

Q: How do I verify ligand health? A: 31P NMR is the gold standard.

  • Active Ligand: Sharp peak (e.g., -6 ppm for

    
    ).
    
  • Oxide: Sharp peak shifted downfield (e.g., +29 ppm for

    
    ).
    
  • Degradation: Multiple small peaks or broadening indicates cluster formation or scrambling.

Experimental Protocol: The Catalyst Stress Test

Do not run a full batch to test stability. Use this "Stress Test" to validate your system's robustness against the specific challenges of 2-ethyl-1-octene.

Materials
  • Substrate: 2-ethyl-1-octene (Purified over activated alumina to remove peroxides).

  • Standard: n-Decane (Internal standard for GC).

  • Catalyst System: Pd(OAc)2 / dppb / TsOH (Example system).

Step-by-Step Workflow
  • Baseline Run (The Control):

    • Run reaction at

      
       (e.g., 100°C) and 
      
      
      
      (e.g., 40 bar).
    • Record TOF at 1 hour (

      
      ).
      
  • The Thermal Soak (The Stress):

    • Prepare the catalyst/solvent mixture without substrate.

    • Heat to reaction temperature (

      
      ) under CO pressure for 4 hours .
      
    • Why? This tests intrinsic thermal stability without the stabilizing effect of the alkene coordination.

  • The Challenge:

    • Inject 2-ethyl-1-octene after the 4-hour soak.

    • Monitor gas uptake.

  • Data Interpretation Table:

ObservationDiagnosisRemediation
Activity matches Baseline Catalyst is thermally stable.Proceed to optimization.
Zero Activity Ligand degradation or Metal Aggregation during soak.Switch to bulkier/more basic ligands (e.g., DTBP) or lower T.
Slow Activity (<50%) Partial decomposition.Increase Ligand:Metal ratio (e.g., from 2:1 to 4:1).
Induction Period Catalyst precursor activation is slow.[2]Pre-activate catalyst with H2/CO before injection.

References & Grounding

  • Mechanisms of Catalyst Deactivation.

    • Argyle, M. D., & Bartholomew, C. H. (2015). A comprehensive review of intrinsic deactivation mechanisms including poisoning and thermal degradation.[3]

  • Palladium-Catalyzed Methoxycarbonylation Mechanisms.

    • Timmerman, et al. Detailed kinetic studies on the "hydride cycle" vs "methoxy cycle" and the role of acid promoters in stabilizing Pd species.

  • Hydroformylation of Sterically Hindered Alkenes.

    • Van Leeuwen, P. W. N. M., et al. Discusses the specific challenges of 1,1-disubstituted alkenes and the necessity of specific ligand bite angles to prevent isomerization.

  • Ligand Effects on Stability.

    • Doherty, S., et al. Investigation into diphosphine ligands (like dppb/Xantphos) preventing Pd black formation during carbonylation.

Sources

Validation & Comparative

Validating the Efficacy of 2-Ethyl-2-methyloctanoic Acid as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent battle against material degradation, the selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. This guide provides an in-depth technical evaluation of 2-Ethyl-2-methyloctanoic acid as a corrosion inhibitor, presenting a comparative analysis against other established alternatives. Designed for researchers, scientists, and professionals in material science and chemical engineering, this document synthesizes experimental data with foundational principles to offer a comprehensive understanding of its performance and mechanistic action.

The Imperative of Corrosion Inhibition

Corrosion, an electrochemical process, leads to the gradual deterioration of metals due to their reaction with the environment.[1] This phenomenon poses significant economic and safety challenges across various industries.[2] Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[1] Their mechanism of action typically involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.[1] Organic inhibitors, such as carboxylic acids, are particularly noteworthy for their ability to adsorb onto the metal surface, creating a hydrophobic layer that repels water and other corrosive species.[1][3]

The Candidate: 2-Ethyl-2-methyloctanoic Acid

2-Ethyl-2-methyloctanoic acid is a branched-chain carboxylic acid with the chemical formula C11H22O2.[4] Its molecular structure, featuring a polar carboxyl head and a non-polar hydrocarbon tail, suggests its potential as an effective corrosion inhibitor. The carboxyl group can chemically adsorb onto the metal surface, while the branched alkyl chain provides a bulky, hydrophobic barrier.[3] This guide aims to validate this hypothesis through a critical review and comparison of experimental data with other known inhibitors.

Methodologies for Efficacy Validation

To objectively assess the performance of a corrosion inhibitor, a multi-faceted experimental approach is necessary. The following are standard and widely accepted techniques in the field of corrosion science.

Weight Loss Measurement (Gravimetric Method)

This traditional yet reliable method directly quantifies the amount of metal lost to corrosion over a specific period.[5] It provides an average corrosion rate and is governed by standards such as ASTM G31.[5][6]

Experimental Protocol: Weight Loss (ASTM G31)

  • Specimen Preparation: Precisely measure the dimensions and weigh metallic coupons (e.g., mild steel) to the nearest 0.1 mg.

  • Surface Treatment: Clean the coupons with a suitable solvent (e.g., acetone) and dry them thoroughly.

  • Exposure: Immerse the coupons in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at various concentrations. Maintain a constant temperature.[6]

  • Duration: Keep the coupons immersed for a predetermined period (e.g., 24 to 168 hours).[6]

  • Cleaning: After exposure, remove the coupons, clean them according to ASTM G1 guidelines to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the coupons to determine the mass loss.

  • Calculation: Calculate the corrosion rate (CR) and the inhibitor efficiency (%IE) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the mass loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

G cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_calc Calculation Prep Prepare & Weigh Coupon Clean Clean & Dry Coupon Prep->Clean Immerse Immerse in Corrosive Media (with/without inhibitor) Clean->Immerse Remove Remove & Clean Coupon Immerse->Remove Dry Dry Coupon Remove->Dry Reweigh Reweigh Coupon Dry->Reweigh Calculate Calculate Corrosion Rate & Inhibition Efficiency Reweigh->Calculate

Caption: Workflow for Weight Loss Corrosion Measurement.

Potentiodynamic Polarization

This electrochemical technique provides rapid insights into the corrosion kinetics and the mechanism of inhibition (anodic, cathodic, or mixed-type).[7][8] By polarizing the metal sample and measuring the resulting current, one can determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[7] This method is guided by standards like ASTM G59.[7]

Experimental Protocol: Potentiodynamic Polarization (ASTM G59)

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.[9]

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.167 mV/s).[9]

  • Data Acquisition: Record the current density as a function of the applied potential.

  • Tafel Extrapolation: Extrapolate the linear portions of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculation: Calculate the inhibition efficiency (%IE) using the following formula:

    • %IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Cell Stabilize Stabilize OCP Cell->Stabilize Scan Apply Potential Scan Stabilize->Scan Record Record Current Density Scan->Record Extrapolate Tafel Extrapolation to find i_corr Record->Extrapolate Calculate Calculate Inhibition Efficiency Extrapolate->Calculate G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Cell Assemble 3-Electrode Cell Stabilize Stabilize OCP Cell->Stabilize ApplyAC Apply AC Perturbation Stabilize->ApplyAC RecordZ Record Impedance ApplyAC->RecordZ Plot Plot Nyquist & Bode RecordZ->Plot Model Equivalent Circuit Modeling Plot->Model Calculate Calculate Inhibition Efficiency Model->Calculate

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Comparative Performance Analysis

The Role of Molecular Structure in Carboxylic Acid Inhibitors

Research on various carboxylic acids has demonstrated a clear relationship between their molecular structure and inhibition efficiency.

  • Chain Length: Generally, for aliphatic carboxylic acids, the inhibition efficiency increases with increasing carbon chain length. [10]This is attributed to a larger surface area coverage and a more pronounced hydrophobic effect of the longer alkyl chain. [3]* Number of Carboxyl Groups: The presence of multiple carboxyl groups can enhance the adsorption and chelation with metal ions, leading to higher inhibition efficiency. [10][11]For instance, tricarboxylic acids like citric acid have shown inhibition efficiencies exceeding 99% at certain concentrations. [10]* Branching: Branched chains, as in 2-Ethyl-2-methyloctanoic acid, can provide a more significant steric hindrance effect, potentially leading to a thicker and more compact protective film compared to their linear counterparts.

Based on these principles, 2-Ethyl-2-methyloctanoic acid, with its C10 backbone (octanoic acid with ethyl and methyl branches), is expected to exhibit good corrosion inhibition properties, likely superior to shorter-chain carboxylic acids. [12]

Comparison with Alternative Inhibitors

The following table summarizes the reported inhibition efficiencies of various corrosion inhibitors to provide a comparative context for the expected performance of 2-Ethyl-2-methyloctanoic acid.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
Expected: 2-Ethyl-2-methyloctanoic acid Mild SteelAcidic/NeutralMultipleVariesHigh (estimated >80%)-
Octanoic Acid (OA)Low Carbon Steel0.1 M H2SO4Polarization20 mM72.33[12]
Citric AcidAluminum Alloy (AA5754)pH 11 BufferPolarization8.1 mM>99[10]
Tricarballylic AcidAluminum Alloy (AA5754)pH 11 BufferPolarization6.9 mM>99[10]
2-(phenylsulphonamido)-3-methylbutanoic acidMild Steel0.1 M KOHGravimetric, EISVariesGood[13]
Benzotriazole (BTA)Mild Steel1% HCl-50 ppm>95[14]
Benzotriazole (BTA)Copper--0.001%~100[15]
2-Mercaptobenzothiazole (MBT) & Na2HPO4API 5L X42 Steel3.5 wt% NaClEIS1:1 molar ratio>90[16]

Proposed Mechanism of Inhibition

The corrosion inhibition by 2-Ethyl-2-methyloctanoic acid is proposed to occur through the following mechanism:

  • Adsorption: The polar carboxylate head of the molecule adsorbs onto the positively charged metal surface. This can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).

  • Film Formation: The adsorbed molecules orient themselves with their hydrophobic alkyl chains extending away from the metal surface.

  • Barrier Formation: The densely packed, branched alkyl chains form a protective hydrophobic barrier. This barrier impedes the diffusion of corrosive species (such as water, oxygen, and chloride ions) to the metal surface and also hinders the dissolution of metal ions.

G cluster_interaction Inhibition Mechanism Metal Metal Surface Fe Inhibitor { Carboxyl Head (-COO⁻) | Hydrophobic Tail (C10H21)} Inhibitor:head->Metal:f0 Chemisorption/ Physisorption Corrosive Corrosive Species (H₂O, O₂, Cl⁻) Corrosive->Metal:f0 Blocked Adsorption 1. Adsorption of Carboxyl Head Film 2. Formation of Hydrophobic Film Adsorption->Film Barrier 3. Barrier to Corrosive Species Film->Barrier

Caption: Proposed Inhibition Mechanism of 2-Ethyl-2-methyloctanoic Acid.

Conclusion and Future Directions

Based on the established principles of corrosion inhibition by carboxylic acids and comparative data from structurally similar compounds, 2-Ethyl-2-methyloctanoic acid demonstrates strong potential as an effective corrosion inhibitor. Its branched alkyl chain is anticipated to provide a robust hydrophobic barrier, leading to high inhibition efficiency.

To definitively validate its efficacy, direct experimental studies employing the standardized methodologies outlined in this guide are essential. Future research should focus on:

  • Determining the optimal concentration of 2-Ethyl-2-methyloctanoic acid for maximum inhibition efficiency in various corrosive environments.

  • Investigating its performance at different temperatures and flow conditions.

  • Conducting surface analysis studies (e.g., SEM, XPS) to visualize the protective film and confirm the adsorption mechanism.

  • Evaluating its synergistic effects when combined with other inhibitors.

Such empirical data will be invaluable for its potential application in industrial settings, contributing to the development of more effective and reliable corrosion management strategies.

References

  • Corrosion inhibition of carboxylate inhibitors with different alkylene chain lengths on carbon steel in an alkaline solution. (2019). RSC Publishing. Retrieved from [Link]

  • Carboxylic acids as efficient corrosion inhibitors of aluminium alloys in alkaline media. (n.d.). MOST Wiedzy. Retrieved from [Link]

  • Synthesis, characterization of new carboxylic acid salts, and study of their activity as corrosion inhibitors. (2023).
  • 2-Ethyl-2-methyloctanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Laboratory Immersion Corrosion Testing of Metals. (n.d.). ResearchGate. Retrieved from [Link]

  • High corrosion-resistant octanoic acid vapor-phase modified Ce-LDH surface film of aluminum alloy. (n.d.). ResearchGate. Retrieved from [Link]

  • ASTM G59-97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2014).
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
  • EIS and ASTM G106: Electrochemical Impedance Measurements. (2023). Matergenics Inc. Retrieved from [Link]

  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). MDPI. Retrieved from [Link]

  • Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. (n.d.). LCS Laboratory Inc. Retrieved from [Link]

  • Benzotriazole-An effective corrosion inhibitor for copper alloys. (n.d.). Copper Development Association. Retrieved from [Link]

  • Study on Effect of Benzotriazole and Surfactants on Corrosion Inhibition of Copper Alloys in Sulphuric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Fatty Acids as Corrosion Inhibitors for Low Carbon Steel. (2022). Burapha Science Journal, 27(2), 1047-1061.
  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results, 3, E13.
  • ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (2023).
  • Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]

  • ASTM G106 – 89 (Reapproved 2004) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (n.d.). R&B Inc.
  • Industrial Uses of Octanoic Acid: Corrosion Inhibition and More. (n.d.). Retrieved from [Link]

  • Evaluation of the inhibitory effect of some derivatives of salts of long-chain carboxylic acids in relation to pitting corrosion of reinforcing steel in concrete. (n.d.). ResearchGate. Retrieved from [Link]

  • Protection of Steel by Aromatic Carboxylic Acid Corrosion Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel. (n.d.). MDPI. Retrieved from [Link]

  • Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test. (n.d.). MDPI. Retrieved from [Link]

  • Corrosion inhibition by carboxylic acids—an overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Corrosion inhibition behaviour of synthetic 2-(phenylsulphonamido)-3-methylbutanoic acid on mild steel in alkaline solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (n.d.).
  • Performance analysis of commercial azoles for yellow metal corrosion control utilizing surface analysis and electrochemistry. (n.d.).
  • A Synergistic Effect between Stearic Acid and (+)-α-Tocopherol as a Green Inhibitor on Ferritic Stainless Steel Corrosion Inhibition in 3.0% NaCl Solution. (n.d.). MDPI.
  • Technical Information Regarding Corrosion Testing. (n.d.).
  • ASTM G59-23 Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2023).
  • Potentiodynamic and Cyclic Polariz
  • ASTM G59 – 97 (Reapproved 2009) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.). R&B Inc.

Sources

Technical Guide: Comparative Analysis of Viscosity Index in Branched Acid Lubricants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance esters—whether for aviation lubricants or lipid-based drug delivery vehicles—the selection of the acid moiety is the primary lever for tuning rheological behavior. This guide objectively compares the Viscosity Index (VI) of esters derived from Linear , Methyl-Branched (Isostearic) , and Ethyl-Branched (2-Ethylhexanoic) acids.

Key Finding: While linear acids yield the highest VI due to minimal steric hindrance, they suffer from poor low-temperature fluidity. Branching introduces necessary disorder to lower the pour point but typically imposes a penalty on VI. However, methyl-branching (e.g., Isostearic acid) offers a superior "middle ground," retaining a significantly higher VI than ethyl-branched analogs (e.g., 2-Ethylhexanoic acid) while maintaining liquid status at room temperature.

Theoretical Framework: The Physics of Branching

To understand the experimental data, we must first establish the causal link between molecular architecture and VI.

The Free Volume & Rotational Freedom Theory

Viscosity Index measures the resistance of a fluid's viscosity to change with temperature.

  • High VI (Ideal): Viscosity remains relatively stable as temperature rises.

  • Low VI: Viscosity drops precipitously as temperature rises.

The Mechanism:

  • Linear Chains (n-Alkanes/n-Acids): These molecules can coil at low temperatures and uncoil at high temperatures. This "uncoiling" increases the effective hydrodynamic volume, counteracting the natural thinning of the fluid. Result: High VI.

  • Branched Chains: The branch acts as a rigid steric barrier. It prevents the molecule from packing closely (good for Pour Point) but also restricts the conformational freedom (coiling/uncoiling). The molecule cannot expand its hydrodynamic volume as effectively upon heating. Result: Lower VI.

Branch Length Impact

The length and position of the branch are critical.

  • Methyl Branching (C1): Minimal disruption. The molecule mimics a linear chain's rheology but disrupts crystallization.

  • Ethyl Branching (C2): Significant disruption. The ethyl group creates a larger "swept volume," preventing the backbone from aligning, leading to a steeper viscosity-temperature slope (Lower VI).

Comparative Analysis: Experimental Data

The following data summarizes the performance of Neopentyl Glycol (NPG) and Trimethylolpropane (TMP) esters, common cores for both lubricants and excipients.

Table 1: Impact of Acid Architecture on Viscosity Index
Acid TypeSpecific AcidBranch StructureVI (Typical)*Pour Point (°C)Performance Note
Linear n-Heptanoic (C7)None130 - 160 -20 to -40Excellent VI, but crystallizes easily.
Methyl-Branched Isostearic (iso-C18)Methyl (random)120 - 140 -30 to -40Best Balance. High VI + Liquid at low temp.
Ethyl-Branched 2-Ethylhexanoic (C8)Ethyl (beta-pos)50 - 90 < -60Superior low-temp fluidity; Poor VI.
Guerbet Guerbet C16-C20Long Alkyl90 - 110 < -50Good stability; VI depends on branch length.

*Note: Values are approximate ranges for TMP/NPG esters. Exact VI depends on the specific alcohol core and degree of esterification.

Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • The "Isostearic Advantage": Isostearic acid esters maintain a VI comparable to linear esters (often >120). The methyl branches are short enough to allow the backbone to flex and coil, mimicking the "viscosity buffering" effect of linear chains.

  • The "2-Ethylhexyl Penalty": The ethyl group in 2-ethylhexanoic acid is bulky. It forces the molecule into a more rigid conformation. While this prevents freezing (excellent pour point), it destroys the temperature-compensating coiling mechanism, resulting in a VI often below 100.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Synthesis of Branched Esters (Acid-Catalyzed)

Objective: Synthesize ester samples with high purity (>99%) to ensure VI readings are not skewed by unreacted hydroxyls.

Workflow Diagram (DOT):

SynthesisProtocol Reactants Reactants: Polyol + Branched Acid (1.1x Molar Excess Acid) Catalysis Catalysis: p-TSA or Ti(OR)4 Temp: 160-220°C Reactants->Catalysis WaterRemoval Water Removal: Dean-Stark Trap (Drives Equilibrium) Catalysis->WaterRemoval -H2O WaterRemoval->Catalysis Reflux Neutralization Work-up: Alkali Wash (KOH) Remove Excess Acid WaterRemoval->Neutralization Completion Drying Drying: Vacuum Stripping < 1 mbar Neutralization->Drying QC QC Check: Acid Number < 0.1 Water < 500 ppm Drying->QC

Figure 1: Standard Esterification Workflow. Note the critical "Water Removal" step to drive the equilibrium toward the ester.

Measuring Viscosity Index (ASTM D2270)

Prerequisite: Samples must be clear, dry, and Newtonian.

  • Instrument: Capillary Viscometer (Ubbelohde) or Automated Stabinger Viscometer.

  • Step 1 (40°C): Measure Kinematic Viscosity (

    
    ) per ASTM D445. Ensure temperature stability is 
    
    
    
    .
  • Step 2 (100°C): Measure Kinematic Viscosity (

    
    ).
    
  • Step 3 (Calculation): Use the ASTM D2270 algorithm.

    • Self-Validation Check: If

      
      , the measurement is invalid (physics violation for non-polymeric fluids). If the calculated VI is 
      
      
      
      for a simple ester, check for polymer contamination.

Logic Diagram: Structure to Property

StructureProperty Branching Branching Architecture Linear Linear Chain (n-C10) Branching->Linear Methyl Methyl Branch (Isostearic) Branching->Methyl Ethyl Ethyl Branch (2-Ethylhexyl) Branching->Ethyl FreeVol Free Volume / Packing Linear->FreeVol Tight Packing Rotation Rotational Freedom Linear->Rotation High Freedom Methyl->FreeVol Disrupted Packing Methyl->Rotation Mod. Freedom Ethyl->FreeVol Large Void Ethyl->Rotation Restricted OutcomeHigh High VI (>140) Rotation->OutcomeHigh OutcomeMed Medium VI (120-140) Rotation->OutcomeMed OutcomeLow Low VI (<90) Rotation->OutcomeLow

Figure 2: Causal pathway from molecular branching to Viscosity Index performance.

Conclusion & Recommendations

For applications requiring a wide operating temperature range (e.g., hydraulic fluids, outdoor gear oils), Isostearic acid esters are the superior choice. They provide the low-temperature liquidity of a branched fluid without the severe VI penalty associated with 2-ethylhexanoic acid.

For applications where extreme low-temperature fluidity is the sole priority (e.g., arctic grade lubricants) and VI is secondary, 2-ethylhexanoic acid esters remain the standard.

References

  • Salimon, J., et al. "Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils." MDPI, 2024.[1]

  • ASTM International. "ASTM D2270 - Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40 and 100°C." ASTM Standards.

  • Ngo, H. et al. "Synthesis and physical properties of isostearic acids and their esters." European Journal of Lipid Science and Technology, 2011.

  • Rudnick, L. R. "Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology." CRC Press, 2020. (Standard Reference Text).
  • Gryglewicz, S. "Structure–property relationships of biolubricants based on modified vegetable oils." Tribology International, 2014.

Sources

A Comparative Guide to the Performance of 2-Ethyl-2-methyloctanoic Acid in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of metalworking fluids, the pursuit of enhanced performance, extended tool life, and improved environmental, health, and safety (EHS) profiles is relentless. Formulators and researchers are in a continuous quest for additives that deliver superior performance under the extreme conditions of machining. This guide provides an in-depth technical evaluation of 2-Ethyl-2-methyloctanoic acid, a neo-carboxylic acid, as a multifunctional additive in metalworking fluids. Through a comparative analysis with established alternatives and supported by standardized experimental protocols, this document serves as a critical resource for scientists and professionals in the field.

Introduction to 2-Ethyl-2-methyloctanoic Acid: A Neo-Carboxylic Acid Advantage

2-Ethyl-2-methyloctanoic acid belongs to the class of neo-carboxylic acids, characterized by a highly branched chemical structure.[1] This unique molecular architecture, specifically the presence of a quaternary alpha-carbon, imparts exceptional thermal and hydrolytic stability.[1] Unlike their linear counterparts, the steric hindrance around the carboxyl group in neo-acids provides inherent resistance to oxidation and chemical attack, making them robust candidates for the demanding environment of metalworking operations.

Chemical Structure:

DIN_51360_2_Workflow A Prepare 5% MWF Emulsion B Place Filter Paper in Petri Dish A->B C Add 2g Cast Iron Chips B->C D Pipette 2mL of Emulsion onto Chips C->D E Incubate for 2 Hours at Room Temperature D->E F Visually Assess Staining (Rating 0-4) E->F

Caption: DIN 51360-2 Experimental Workflow.

Illustrative Comparative Data: Corrosion Inhibition

Corrosion InhibitorDIN 51360-2 RatingASTM G31 Corrosion Rate (mpy) - Mild Steel
2-Ethyl-2-methyloctanoic Acid 0 - 1 < 0.1
Isononanoic Acid1< 0.2
Tall Oil Fatty Acid (TOFA)2 - 3> 1.0
Amine Borate0 - 1< 0.1
Control (No Inhibitor)4> 5.0

Interpretation of Results:

The highly branched structure of 2-Ethyl-2-methyloctanoic acid is expected to provide superior corrosion inhibition compared to linear acids like TOFA. [2]The neo-acid structure forms a dense, hydrophobic barrier on the metal surface, effectively preventing contact with corrosive agents. Its performance is anticipated to be on par with or exceed that of other branched acids like isononanoic acid and traditional amine borate packages.

Lubricity Enhancement

Lubricity is crucial for reducing friction and wear at the tool-workpiece interface, which directly impacts tool life and surface finish. The Four-Ball Wear Test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricants.

Experimental Protocol: Four-Ball Wear Test (ASTM D4172)

This test measures the wear prevention characteristics of a lubricant under boundary lubrication conditions. [3] Methodology:

  • The test apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them.

  • The test lubricant is added to the cup, completely immersing the stationary balls.

  • The test is conducted under a specified load (e.g., 40 kgf), rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes). [4]4. After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is calculated and reported. A smaller wear scar indicates better anti-wear performance. [4]

Four_Ball_Test_Workflow A Assemble Four-Ball Test Apparatus B Add Test Lubricant to the Cup A->B C Apply Load, Speed, and Temperature B->C D Run Test for Specified Duration C->D E Measure Wear Scars on Stationary Balls D->E F Calculate Average Wear Scar Diameter E->F

Caption: Four-Ball Wear Test Experimental Workflow.

Illustrative Comparative Data: Lubricity

Lubricity AdditiveFour-Ball Wear Scar Diameter (mm)
2-Ethyl-2-methyloctanoic Acid 0.45
Isononanoic Acid0.50
Tall Oil Fatty Acid (TOFA)0.65
Base Fluid (No Additive)0.80

Interpretation of Results:

Carboxylic acids provide boundary lubrication by forming a metal soap film on the surface. [5]The branched structure of 2-Ethyl-2-methyloctanoic acid is expected to form a more robust and durable lubricating film compared to linear fatty acids. This results in a smaller wear scar diameter, indicating superior lubricity and wear protection.

Emulsion Stability

For water-miscible metalworking fluids, the stability of the emulsion is critical for consistent performance and fluid longevity. Corrosion inhibitors can sometimes negatively impact emulsion stability. [6] Experimental Protocol: Emulsion Stability Test

This test evaluates the ability of an emulsion to resist phase separation over time.

Methodology:

  • Prepare a 5% emulsion of the metalworking fluid concentrate in hard water (20°dH).

  • Place 100 mL of the freshly prepared emulsion into a graduated cylinder.

  • Seal the cylinder and store it undisturbed at ambient temperature.

  • Observe and record the volume of any separated cream, oil, or sediment at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • A stable emulsion will show minimal or no separation over the test period.

Illustrative Comparative Data: Emulsion Stability

Corrosion InhibitorCream/Oil Separation after 24h (mL)
2-Ethyl-2-methyloctanoic Acid < 1
Isononanoic Acid< 2
Tall Oil Fatty Acid (TOFA)5 - 10
Amine Borate< 1

Interpretation of Results:

The molecular structure of neo-carboxylic acids like 2-Ethyl-2-methyloctanoic acid can contribute positively to emulsion stability, acting as a co-emulsifier. Their branched nature can disrupt the packing of oil droplets, preventing coalescence. This is in contrast to some linear fatty acids which can be more prone to forming insoluble soaps in hard water, leading to emulsion instability.

Biodegradability: An Environmental Consideration

With increasing environmental regulations, the biodegradability of metalworking fluid components is a significant factor. The OECD 301B test is a standard method for assessing ready biodegradability.

OECD 301B: CO₂ Evolution Test

Conclusion: The Multifaceted Value of 2-Ethyl-2-methyloctanoic Acid

2-Ethyl-2-methyloctanoic acid presents a compelling option for formulators of high-performance metalworking fluids. Its unique neo-acid structure provides a strong foundation for excellent corrosion inhibition, enhanced lubricity, and good emulsion stability. While direct, publicly available comparative data is limited, the established principles of carboxylic acid chemistry and the known benefits of branched structures suggest a significant performance advantage over traditional linear fatty acids. Its performance is expected to be competitive with other branched-chain carboxylic acids and traditional corrosion inhibitor packages. As the demand for more robust, longer-lasting, and environmentally conscious metalworking fluids continues to grow, the multifaceted benefits of 2-Ethyl-2-methyloctanoic acid position it as a key enabling technology for the next generation of metalworking fluid formulations.

References

  • Google Patents. (n.d.). Formulation of a metalworking fluid.
  • Google Patents. (n.d.). Formulation of a metalworking fluid.
  • PubChem. (n.d.). 4-Ethyl-2-methyloctanoic acid. Retrieved February 7, 2026, from [Link]

  • Evonik. (n.d.). Corrosion Inhibitors for Metalworking Fluids.
  • ResearchGate. (n.d.). Corrosion inhibition by carboxylic acids—an overview. Retrieved February 7, 2026, from [Link]

  • Xray. (2025, October 24). Four Ball Wear Test Methods for Lubricants. Retrieved February 7, 2026, from [Link]

  • PubMed. (2018, April 17). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022, March 8). Natural Product-Derived Phosphonic Acids as Corrosion Inhibitors for Iron and Steel. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Ethyl-2-methyloctanoic acid. Retrieved February 7, 2026, from [Link]

  • LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Formulation of a metal working fluid.
  • Regulations.gov. (n.d.). Report: Biodegradability in the CO2-evolution test according to OECD 301 B (July 1992). Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved February 7, 2026, from [Link]

  • Scribd. (n.d.). Astm G31 72 2004. Retrieved February 7, 2026, from [Link]

  • Google. (n.d.). Metalworking Fluids.
  • ResearchGate. (2025, August 5). Emulsion tendency studies - Understanding method, inhibitors and water cut. Retrieved February 7, 2026, from [Link]

Sources

Navigating the Landscape of Branched-Chain Carboxylic Acids: A Comparative Guide for Researchers on 2-Ethyl-2-methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and industrial applications, the selection of specialty chemicals is a critical decision guided by performance, stability, and cost-effectiveness. This guide provides an in-depth technical comparison of 2-Ethyl-2-methyloctanoic acid, a branched-chain carboxylic acid, with its more established structural analogs. Due to a notable scarcity of peer-reviewed studies specifically detailing the applications of 2-Ethyl-2-methyloctanoic acid, this guide will leverage data from its close relatives, 2-ethylhexanoic acid (2-EHA) and neodecanoic acid, to infer its potential performance characteristics and provide a framework for its evaluation.

The highly branched structure of these carboxylic acids imparts unique properties such as superior thermal stability, enhanced solubility in nonpolar solvents, and effective corrosion inhibition.[1] These characteristics make them valuable in a range of industrial applications, including the formulation of high-performance lubricants, corrosion inhibitors for automotive coolants and metalworking fluids, and as precursors for metal soaps used as driers in paints and coatings.[2][3]

Comparative Analysis of Key Performance Metrics

Based on the established applications of its analogs, 2-Ethyl-2-methyloctanoic acid is anticipated to be a strong candidate for use as a corrosion inhibitor and a component in synthetic lubricants. The following tables present a comparative summary of the performance of 2-ethylhexanoic acid and neodecanoic acid in these key areas. This data serves as a benchmark for the expected performance of 2-Ethyl-2-methyloctanoic acid.

Table 1: Performance as a Corrosion Inhibitor
Feature2-Ethylhexanoic Acid (2-EHA)Neodecanoic AcidInferred Performance of 2-Ethyl-2-methyloctanoic Acid
Inhibition Efficiency Forms protective adsorption films on metal surfaces, effectively inhibiting corrosion initiation on zinc.[1] Used as a key corrosion inhibitor in automotive coolants.[4]Diamide derivatives have shown high degrees of protection: 94-95% in 2 M H₂SO₄ and 96-97% in 1 M HCl.[5] Other studies have reported efficiencies up to 93% for certain derivatives.[6]Expected to exhibit high corrosion inhibition efficiency due to its branched structure, which promotes the formation of a stable, protective film on metal surfaces.
Mechanism of Action Functions by forming a protective layer on metal surfaces, shielding them from corrosive elements.[4]Adsorbs onto the metal surface, blocking active sites for corrosion. The adsorption can be a combination of physisorption and chemisorption.Likely to function through surface adsorption, with the bulky alkyl chains creating a hydrophobic barrier.
Key Applications Automotive coolants, metalworking fluids, and as a raw material for metal-based paint driers.[7][8]Metalworking fluids, lubricants, and in the synthesis of high-performance corrosion inhibitors.[1]Potential for use in automotive coolants, metalworking fluids, and as a synthetic lubricant additive.
Advantages Excellent thermal stability and compatibility with various materials used in engine designs.[6]Superior corrosion inhibition compared to linear acids, and maintains long-term stability in formulations.[1]The larger molecular structure compared to 2-EHA may offer enhanced thermal stability and lower volatility.
Table 2: Application in Synthetic Lubricants
Feature2-Ethylhexanoic Acid (2-EHA)Neodecanoic AcidInferred Performance of 2-Ethyl-2-methyloctanoic Acid
Functionality A primary raw material for polyol esters used in synthetic lubricants.[7]Used in the formulation of lubricants and their additives.Expected to be a valuable precursor for synthetic esters with excellent lubricating properties.
Performance Attributes Esters of 2-EHA exhibit low pour points and high viscosity indices, which are desirable for high-performance lubricants.The highly branched structure contributes to good thermal and oxidative stability.Esters derived from 2-Ethyl-2-methyloctanoic acid are predicted to have a low pour point and high viscosity index, suitable for demanding lubrication applications.
Key Applications Automotive lubricants, refrigerant oils, and industrial lubricants.[8]Industrial lubricants and greases.Potential for use in high-performance engine oils, industrial gear oils, and compressor lubricants.
Advantages Well-established manufacturing processes and proven performance in a wide range of lubricant formulations.The neo-acid structure provides excellent resistance to thermal breakdown.The C11 backbone may offer a favorable balance of viscosity and volatility for specific lubricant applications.

Experimental Protocols for Performance Evaluation

To rigorously assess the performance of 2-Ethyl-2-methyloctanoic acid against its alternatives, standardized testing methodologies are essential. The following are detailed protocols for evaluating corrosion inhibition and lubricant performance.

Corrosion Inhibition Efficacy: Immersion Corrosion Testing (Based on ASTM G31)

This test determines the mass loss of a metal specimen when immersed in a corrosive fluid, with and without the inhibitor.

Methodology:

  • Specimen Preparation: Prepare standardized metal coupons (e.g., steel, aluminum, copper) by cleaning, degreasing, and weighing them to a high precision.

  • Test Solution Preparation: Prepare the corrosive solution (e.g., acidic, saline, or coolant base) and a parallel set of solutions containing various concentrations of the corrosion inhibitor (2-Ethyl-2-methyloctanoic acid, 2-EHA, or neodecanoic acid).

  • Immersion: Fully immerse the prepared metal coupons in the test solutions in sealed containers.[9]

  • Controlled Environment: Maintain the containers at a constant temperature for a specified duration (e.g., 24 hours to several days).[10]

  • Post-Test Cleaning: After the immersion period, remove the coupons, carefully clean them to remove any corrosion products according to ASTM G31 procedures, and dry them thoroughly.[9]

  • Final Weighing and Analysis: Reweigh the cleaned coupons to determine the mass loss.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) is calculated using the formula: CR (mpy) = (K × W) / (A × T × D) where K is a constant, W is the mass loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (%IE) is calculated as: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

ASTM_G31_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_specimen Prepare & Weigh Metal Specimen immersion Immerse Specimen in Solution prep_specimen->immersion prep_solution Prepare Corrosive & Inhibited Solutions prep_solution->immersion incubation Incubate at Constant Temperature immersion->incubation clean_specimen Clean & Dry Specimen incubation->clean_specimen weigh_specimen Reweigh Specimen clean_specimen->weigh_specimen calculate Calculate Corrosion Rate & Inhibition Efficiency weigh_specimen->calculate

ASTM G31 Immersion Corrosion Testing Workflow.
Lubricant Performance: Wear Preventive Characteristics (Based on ASTM D4172)

This method evaluates the anti-wear properties of a lubricating fluid using a four-ball wear tester.

Methodology:

  • Apparatus Setup: The four-ball wear tester consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load.[11]

  • Lubricant Application: The test lubricant (a base oil formulated with 2-Ethyl-2-methyloctanoic acid or an alternative) is added to the cup, completely submerging the three stationary balls.

  • Test Conditions: The test is run under standardized conditions of load (e.g., 15 kgf or 40 kgf), temperature (e.g., 75°C), and rotational speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes).[12]

  • Post-Test Measurement: After the test, the three stationary balls are removed, cleaned, and the diameters of the wear scars are measured under a microscope.[11]

  • Data Analysis: The average wear scar diameter is calculated. A smaller wear scar indicates better anti-wear properties of the lubricant.

ASTM_D4172_Workflow cluster_setup Setup cluster_execution Execution cluster_evaluation Evaluation setup_apparatus Assemble Four-Ball Test Apparatus add_lubricant Add Test Lubricant to Ball Cup setup_apparatus->add_lubricant run_test Run Test under Standard Conditions (Load, Temp, Speed) add_lubricant->run_test clean_balls Clean Stationary Balls run_test->clean_balls measure_scars Measure Wear Scar Diameters clean_balls->measure_scars analyze_data Calculate Average Wear Scar Diameter measure_scars->analyze_data

ASTM D4172 Four-Ball Wear Test Workflow.

Conclusion and Future Outlook

While direct peer-reviewed data on the applications of 2-Ethyl-2-methyloctanoic acid is currently limited, a comparative analysis with its structural analogs, 2-ethylhexanoic acid and neodecanoic acid, provides a strong foundation for predicting its performance. The highly branched, C11 carboxylic acid structure of 2-Ethyl-2-methyloctanoic acid suggests it holds significant promise as a high-performance corrosion inhibitor and a key component in the formulation of advanced synthetic lubricants.

For researchers and drug development professionals, the key takeaway is that 2-Ethyl-2-methyloctanoic acid warrants experimental investigation. The standardized protocols outlined in this guide provide a clear and robust framework for such evaluations. Future research should focus on direct, head-to-head comparisons of 2-Ethyl-2-methyloctanoic acid with 2-EHA and neodecanoic acid to quantify its specific advantages in various industrial applications. Such studies will be invaluable in determining its commercial viability and potential to innovate within the specialty chemicals market.

References

  • Bondareva, S. O., et al. (2024). Neodecanoic Acid Diamides as Inhibitors of Acid Corrosion of Low-Carbon Steel. ResearchGate. [Link]

  • Kuznetsov, Yu. I., et al. (2023). Chamber Protection of Zinc with Ethylhexanoic Acid. ResearchGate. [Link]

  • Hassan, H. B., et al. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. MDPI. [Link]

  • Persistence Market Research. (2016). 2-Ethylhexanoic Acid Market: Global Industry Analysis and Forecast 2016 - 2026. Persistence Market Research. [Link]

  • Pennanen, S. (2000). Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro. PubMed. [Link]

  • Bisley International LLC. (2023). What is 2-Ethylhexanoic acid used for in coolant? Bisley International LLC. [Link]

  • Sama, J. K., et al. (2023). Development of Sustainable Inhibitors for Corrosion Control. MDPI. [Link]

  • ASTM International. (2021). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM International. [Link]

  • Australian Government Department of Health. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • NACE International. (2012). Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ResearchGate. [Link]

  • Rtec Instruments. (n.d.). ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. Rtec Instruments. [Link]

  • SciSpace. (2023). Top 536 Lubricants papers published in 2023. SciSpace. [Link]

  • ASTM International. (2016). Wear Preventive Characteristics of Lubricating Fluid (Four- Ball Method)1. ASTM International. [Link]

  • Bisley International. (2022). What Is 2-Ethylhexanoic Acid Used For. Bisley International. [Link]

  • NACE International/ASTM International. (2021). Laboratory Immersion Corrosion Testing of Metals1. ASTM International. [Link]

  • European Patent Office. (1993). Heat transfer fluid corrosion inhibitors.
  • Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Bondareva, S. O., et al. (2023). Neodecanoic Acid Diamides as Inhibitors of Acid Corrosion of Low-Carbon Steel. ResearchGate. [Link]

  • ASTM International. (n.d.). ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. ASTM International. [Link]

  • Savant Labs. (n.d.). Wear Preventive Characteristics. Savant Labs. [Link]

  • EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. EUROLAB. [Link]

  • Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Metallurgical Engineering Services. [Link]

  • ASTM International. (2012). G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International. [Link]

Sources

Safety Operating Guide

2-Ethyl-2-methyloctanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

This guide defines the standard operating procedure (SOP) for the handling and disposal of 2-Ethyl-2-methyloctanoic acid (CAS 31199-56-1) .[1][2] Unlike generic carboxylic acids, this compound possesses a gem-dialkyl substituted


-carbon, imparting significant lipophilicity and steric hindrance.[1][2]

Critical Directive:

  • NEVER dispose of this compound via sink drainage, regardless of neutralization.[1][2] Its low water solubility leads to phase separation, coating plumbing and creating persistent environmental hazards.[1][2]

  • PRIMARY DISPOSAL PATH: High-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Identification

Understanding the molecule is the first step to safe disposal.[2]

The dual branching at the


-position (ethyl and methyl groups) reduces the molecule's biodegradability compared to linear fatty acids and increases its permeation potential through standard laboratory gloves.[2]
Parameter Data / Specification Operational Implication
Chemical Name 2-Ethyl-2-methyloctanoic acidVerify label against CAS to ensure isomer specificity.
CAS Number 31199-56-1Use for waste manifesting.[1][2]
Molecular Formula C

H

O

High carbon content requires incineration.[1][2]
Physical State Viscous Liquid (Colorless to pale yellow)High viscosity requires solvent rinsing for quantitative transfer.[1][2]
Acidity (pKa) ~4.8 (Estimated)Corrosive in neat form.[1][2] EPA Waste Code D002 .[2][3]
Solubility Water: <0.1% (Insoluble) Organics: Soluble (Ethanol, Acetone, DCM)Do not use water for initial cleaning.[1][2] Use organic solvents.[2][4][5]
Key Hazards Skin/Eye Irritant (H315, H319) Potential Reprotoxin (Structural analog to 2-EHA)PPE Requirement: Nitrile gloves (min 0.11mm) or laminate gloves for prolonged handling.[1][2]

Expert Insight: While specific toxicity data for this isomer is limited, its structural analog 2-Ethylhexanoic acid (2-EHA) is a known reproductive toxin (suspected of damaging the unborn child).[1][2] Adhere to the Precautionary Principle : handle this waste as if it possesses similar reprotoxic hazards.[2]

Waste Classification & Regulatory Compliance

Proper classification ensures compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.[2]

  • EPA Waste Code: D002 (Corrosivity) applies if the waste has a pH

    
     2.[2][3] If diluted in organic solvents, it may also carry D001  (Ignitability) depending on the solvent's flash point.[1][2]
    
  • DOT Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (2-Ethyl-2-methyloctanoic acid).[1][2]

  • Segregation: Store away from strong oxidizers (e.g., nitric acid, perchlorates) and strong bases (to prevent uncontrolled exothermic neutralization).[1][2]

Disposal Workflows: Step-by-Step Protocols

Scenario A: Bulk Liquid Waste (Neat or High Concentration)

For expired reagents or reaction byproducts (>50 mL).

  • Container Selection: Use an HDPE (High-Density Polyethylene) or glass container.[2] Avoid metal containers due to corrosion risk.[2]

  • Transfer: Decant the liquid carefully. Leave 10% headspace in the container to accommodate thermal expansion during transport.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Ethyl-2-methyloctanoic acid, 98%".[1][2]

    • Hazards: Corrosive, Irritant.[1][2]

  • Storage: Place the container in secondary containment (tray) until pickup.

Scenario B: Trace Residue (Glassware Cleaning)

Because of its lipophilicity, water alone will not clean this acid.[1][2]

  • Solvent Rinse: Rinse the contaminated glassware with a small volume of Acetone or Ethanol .[2]

    • Why? The organic solvent dissolves the lipophilic acid, which water cannot do.[1][2]

  • Collection: Pour this first rinse into the Halogenated or Non-Halogenated Organic Waste stream (depending on other co-solvents used).[2] Do not pour this down the drain.

  • Wash: Wash the glassware with soap and warm water in the sink only after the organic rinse has removed the bulk of the material.[2]

Scenario C: Solid Waste (Spill Cleanup/Wipes)
  • Adsorption: If liquid is spilled, absorb with vermiculite, sand, or polypropylene pads.[1][2]

  • Bagging: Place contaminated wipes/pads into a yellow biohazard/chem-waste bag (or specific solid waste drum as per facility rules).

  • Labeling: Label as "Solid Debris contaminated with Organic Acid."

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for disposing of 2-Ethyl-2-methyloctanoic acid, ensuring no path leads to the sewer system.

DisposalWorkflow Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solid Solid Waste (Wipes, PPE, Debris) StateCheck->Solid ConcCheck Concentration? Liquid->ConcCheck Bagging Double Bag in Chem-Waste Solids Bin Solid->Bagging Bulk Bulk / Neat Acid ConcCheck->Bulk High Conc. Trace Trace Residue (Glassware) ConcCheck->Trace Residue Container Transfer to HDPE/Glass Waste Container Bulk->Container SolventRinse 1. Rinse with Acetone/Ethanol 2. Collect Rinsate Trace->SolventRinse SolventRinse->Container Labeling Label: 'Corrosive Organic Acid' (EPA D002) Container->Labeling Final Ship for Incineration Bagging->Final Labeling->Final

Figure 1: Decision tree for the segregation and disposal of 2-Ethyl-2-methyloctanoic acid, prioritizing incineration.

Emergency Response: Spills & Exposure

  • In Case of Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[2]

    • Note: Water alone is inefficient due to the acid's oil-like nature; soap is critical to emulsify and remove the chemical.[2]

  • Small Spill (<100 mL):

    • Ventilate the area.[2][6]

    • Cover with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.[2]

    • Observation: Wait for bubbling (CO

      
       evolution) to cease.[2]
      
    • Collect the resulting sludge as solid chemical waste (Scenario C).[2]

References

  • PubChem. (n.d.).[2][7] 2-Ethyl-2-methyloctanoic acid (Compound Summary).[1][2][8][9][10] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regarding D002 Corrosivity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][7] 2-Ethylhexanoic acid - Substance Information.[1][2][6] (Used for structural analog hazard bridging).[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-methyloctanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2-methyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.